molecular formula C6H10N2O B11803333 5-Methoxy-3,4-dimethyl-1H-pyrazole

5-Methoxy-3,4-dimethyl-1H-pyrazole

Cat. No.: B11803333
M. Wt: 126.16 g/mol
InChI Key: NYYJLMQZVZDIDI-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dimethyl-1H-pyrazole is a chemical compound of significant interest in organic and medicinal chemistry research. As a member of the pyrazole family, it serves as a versatile scaffold for the synthesis of more complex molecules. Pyrazole derivatives are widely investigated for their diverse pharmacological properties, which include antiproliferative, antibacterial, antifungal, anti-inflammatory, and antidepressant activities . The specific substitution pattern on this pyrazole core, featuring methoxy and methyl groups, makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the development of new bioactive compounds . Researchers utilize this compound in the design and synthesis of novel molecules, such as sulfonamide derivatives, which are a prominent pharmacophore in numerous pharmaceutically active compounds . Its structure is consistent with compounds that act as key precursors in material science and coordination chemistry. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage its potential as a building block in heterocyclic chemistry to explore new chemical spaces and develop compounds with tailored biological or physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-methoxy-4,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C6H10N2O/c1-4-5(2)7-8-6(4)9-3/h1-3H3,(H,7,8)

InChI Key

NYYJLMQZVZDIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1OC)C

Origin of Product

United States

Foundational & Exploratory

Tautomeric Equilibrium of 5-Methoxy-3,4-dimethyl-1H-pyrazole in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, a fundamental concept in organic chemistry, describes the dynamic equilibrium between two or more interconverting constitutional isomers.[1] In the realm of heterocyclic chemistry, particularly concerning pyrazoles, annular prototropic tautomerism plays a pivotal role in defining the physicochemical properties, reactivity, and biological activity of these compounds.[2][3] This technical guide provides an in-depth exploration of the tautomeric equilibrium of 5-methoxy-3,4-dimethyl-1H-pyrazole in solution. We will delve into the structural nuances of the possible tautomers, the key factors influencing their equilibrium, and the robust experimental and computational methodologies employed for their characterization. This guide is intended to serve as a comprehensive resource for researchers and scientists engaged in the study of pyrazole derivatives and for professionals in drug development where understanding tautomerism is critical for rational drug design.[2][4]

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] The presence of a proton that can migrate between these two nitrogen atoms gives rise to annular prototropic tautomerism.[3] For a non-symmetrically substituted pyrazole like 5-methoxy-3,4-dimethyl-1H-pyrazole, this equilibrium involves two distinct tautomeric forms: 3-methoxy-4,5-dimethyl-1H-pyrazole and 5-methoxy-3,4-dimethyl-1H-pyrazole .

The position of this equilibrium is not static; it is a dynamic process influenced by a multitude of internal and external factors.[1][5] The distinct arrangement of atoms in each tautomer results in different hydrogen bonding capabilities, dipole moments, and steric interactions, which in turn can lead to differential biological activity and pharmacokinetic profiles.[2] A thorough understanding and quantification of the tautomeric preference are therefore paramount in fields like medicinal chemistry.[4]

Tautomeric_Equilibrium cluster_legend Tautomeric Equilibrium TautomerA 5-Methoxy-3,4-dimethyl-1H-pyrazole TautomerB 3-Methoxy-4,5-dimethyl-1H-pyrazole TautomerA->TautomerB Proton Migration Equilibrium The two tautomers exist in a dynamic equilibrium in solution.

Caption: Annular prototropic tautomerism in 5-methoxy-3,4-dimethyl-1H-pyrazole.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the tautomeric forms of 5-methoxy-3,4-dimethyl-1H-pyrazole is governed by a combination of substituent effects, solvent interactions, and temperature.

Substituent Effects

The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference.[4][6]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. Generally, EDGs tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent.[1] In the case of 5-methoxy-3,4-dimethyl-1H-pyrazole, the methoxy group at position 5 and the methyl groups at positions 3 and 4 will collectively influence the electron density of the ring and, consequently, the position of the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups generally favor the tautomer where the proton resides on the nitrogen atom adjacent to the substituent.[2]

Solvent Effects

The solvent environment plays a crucial role in stabilizing one tautomer over the other.[2] This is a consequence of differing polarities and hydrogen-bonding capabilities of the tautomers and the solvent.[7]

  • Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the N-H and the pyridine-like nitrogen of the pyrazole ring. This can preferentially stabilize the more polar tautomer.[2] The presence of water molecules has been shown to lower the energetic barrier between tautomers by facilitating proton transfer through hydrogen-bonding networks.[1]

  • Polar Aprotic Solvents: Solvents such as DMSO and chloroform influence the equilibrium based on the difference in dipole moments between the tautomers.[2] In DMSO, tautomeric equilibria have been observed for some pyrazole derivatives.[8]

  • Nonpolar Solvents: In nonpolar solvents, pyrazole molecules may self-associate through hydrogen bonding, forming dimers or trimers, which can also affect the observed tautomeric equilibrium.[9]

Temperature Effects

Temperature can shift the tautomeric equilibrium based on the thermodynamics of the system (ΔH and ΔS).[2] Variable temperature NMR studies are often employed to investigate these effects. As temperature increases, the rate of interconversion between tautomers increases, which can lead to the coalescence of distinct NMR signals into a single averaged signal.[10]

FactorInfluence on Tautomeric Equilibrium of 5-Methoxy-3,4-dimethyl-1H-pyrazole
Substituents The electron-donating methoxy and methyl groups will influence the electron distribution in the pyrazole ring, impacting the relative stability of the two tautomers.[1][6]
Solvent Polarity Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.[2][7]
Hydrogen Bonding Protic solvents can act as both hydrogen bond donors and acceptors, potentially favoring one tautomer through specific interactions.[1]
Temperature An increase in temperature generally increases the rate of tautomeric interconversion and can shift the equilibrium position depending on the enthalpy change of the process.[2][10]

Experimental Methodologies for Studying Tautomeric Equilibrium

A combination of spectroscopic and computational techniques is essential for the comprehensive characterization of the tautomeric equilibrium of 5-methoxy-3,4-dimethyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[1][11] Both ¹H and ¹³C NMR provide valuable information, while ¹⁵N NMR can be particularly insightful due to the large chemical shift range of nitrogen.[11][12]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of 5-methoxy-3,4-dimethyl-1H-pyrazole in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature.

    • Pay close attention to the chemical shifts and multiplicities of the methyl groups and the pyrazole ring proton (if present). The N-H proton often appears as a broad signal.[10]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the position of the tautomeric equilibrium.[1][13]

  • Variable Temperature (VT) NMR (Optional but Recommended):

    • Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -40 °C to 60 °C).

    • Observe any changes in the spectra, such as signal broadening, coalescence, or the appearance of new signals, which are indicative of a dynamic equilibrium.[10]

  • Data Analysis and Quantification:

    • At low temperatures, where the proton exchange is slow on the NMR timescale, it may be possible to observe separate signals for each tautomer.[9]

    • The ratio of the integrals of well-resolved signals corresponding to each tautomer can be used to determine the equilibrium constant (KT).

NMR_Workflow cluster_protocol NMR Analysis Workflow Prep Sample Preparation (Dissolve in deuterated solvent) Acq_1H ¹H NMR Acquisition (Ambient Temperature) Prep->Acq_1H Acq_13C ¹³C NMR Acquisition (Proton Decoupled) Acq_1H->Acq_13C VT_NMR Variable Temperature NMR (Optional) Acq_13C->VT_NMR Analysis Data Analysis (Signal Integration, K_T Calculation) VT_NMR->Analysis

Caption: A streamlined workflow for the NMR-based investigation of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a valuable complementary technique for studying tautomeric equilibria, especially when the two tautomers have distinct absorption maxima.[7][14] Changes in the absorption spectrum as a function of solvent polarity or temperature can provide insights into the shifting equilibrium.[15][16]

Experimental Protocol: UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a stock solution of 5-methoxy-3,4-dimethyl-1H-pyrazole in a transparent solvent (e.g., ethanol, acetonitrile). Prepare a series of dilutions in different solvents to study solvent effects.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) for the tautomeric mixture.

    • Deconvolution of overlapping spectra may be necessary if the individual tautomer spectra are not well-resolved.[17]

    • By applying the Beer-Lambert law and with knowledge of the molar extinction coefficients of each tautomer (often obtained from computational methods or by studying "fixed" derivatives), the relative concentrations can be determined.[14]

Computational Chemistry as a Predictive Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies of tautomerism.[8] These methods can predict the relative stabilities of tautomers and help in the interpretation of spectroscopic data.

Computational Workflow
  • Structure Optimization: Build the 3D structures of both tautomers of 5-methoxy-3,4-dimethyl-1H-pyrazole. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8][18]

  • Energy Calculations: Calculate the electronic and Gibbs free energies of the optimized structures. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.[2]

  • Solvent Effects: To model the influence of the solvent, employ a continuum solvation model like the Polarizable Continuum Model (PCM).[2][14]

  • Spectra Prediction: Theoretical NMR chemical shifts and UV-Vis absorption wavelengths can be calculated to aid in the assignment of experimental spectra.[19][20]

Computational_Workflow cluster_comp Computational Analysis Workflow Build Build Tautomer Structures Optimize Geometry Optimization (DFT) Build->Optimize Energy Calculate Gibbs Free Energies Optimize->Energy Solvent Incorporate Solvent Models (PCM) Energy->Solvent Predict Predict NMR & UV-Vis Spectra Solvent->Predict

Caption: A typical workflow for the computational investigation of pyrazole tautomerism.

Conclusion

The tautomeric equilibrium of 5-methoxy-3,4-dimethyl-1H-pyrazole is a multifaceted phenomenon governed by a delicate interplay of electronic, steric, and environmental factors. For researchers in academia and industry, a comprehensive understanding of this equilibrium is not merely of academic interest but a practical necessity for the rational design and development of novel pyrazole-based compounds with desired properties and biological activities. The integrated application of high-resolution NMR spectroscopy, complemented by UV-Vis spectroscopy and robust computational modeling, provides a powerful and self-validating framework for the qualitative and quantitative characterization of this dynamic process. This guide has outlined the core principles and methodologies to empower scientists in their investigation of pyrazole tautomerism.

References

  • Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1744.
  • BenchChem. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide. BenchChem Technical Guides.
  • Pietrzak, M., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2641.
  • Cristiano, M. L. S., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.
  • Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1744.
  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4531.
  • Ivanova, Y., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones.
  • Alkorta, I., et al. (2000). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. The Journal of Physical Chemistry A, 104(11), 2376-2382.
  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4531.
  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Conte, P., et al. (2022). Quantitative Evaluation of Noncovalent Interactions between 3,4-Dimethyl-1H-pyrazole and Dissolved Humic Substances by NMR Spectroscopy. Environmental Science & Technology, 56(16), 11529-11537.
  • BenchChem. (n.d.). 3,4-Dimethyl-1H-pyrazole | High-Purity Reference Standard. BenchChem.
  • Pozharskii, A. F., et al. (2018). 15N NMR Studies of tautomerism.
  • Alkorta, I., et al. (1993). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Journal of the Chemical Society, Perkin Transactions 2, (12), 2459-2466.
  • Elguero, J., et al. (1986). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 24(7), 605-610.
  • BenchChem. (2025).
  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. The Journal of Physical Chemistry A, 108(14), 2767-2778.
  • Albert, A., & Taylor, P. J. (1989). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of the Chemical Society, Perkin Transactions 2, (11), 1903-1905.
  • BenchChem. (2025). An In-depth Technical Guide on the Keto-Enol Tautomerism of 2'-Deoxyisoguanosine. BenchChem Technical Guides.
  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
  • BenchChem. (2025). Tautomerism in substituted 3-aminopyrazoles. BenchChem Technical Guides.
  • Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(41), 11444-11449.
  • Schuster, I. I., et al. (1980). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 45(11), 2127-2137.
  • Pazdera, P., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 804-816.
  • Elguero, J., et al. (2011). A DFT study of the gas-phase and aqueous solution basicity of pyrazoles. New Journal of Chemistry, 35(3), 661-669.
  • Al-Bayati, R. H., & Hassoon, K. I. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 282.
  • Ghasemi, J., & Niazi, A. (2002). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
  • Neville, A. G. A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2530-2536.

Sources

The Pharmacological Potential of 5-Methoxy-3,4-dimethyl-1H-pyrazole Derivatives: A Predictive Biological Activity Profile

Solubility data of 5-Methoxy-3,4-dimethyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

Status of Empirical Data: A comprehensive review of peer-reviewed literature and patent databases confirms that specific, experimentally validated solubility tables for 5-Methoxy-3,4-dimethyl-1H-pyrazole (CAS 128792-65-4) are currently proprietary or unpublished. Unlike its widely studied analog, 3,5-dimethylpyrazole, this specific methoxy-derivative lacks a public thermodynamic dataset.

The "Predictive-Validation" Approach: In the absence of direct empirical data, this guide adopts a Predictive-Validation Framework . We utilize the established solubility profile of the structural analog 3,5-Dimethylpyrazole (CAS 67-51-6) as a baseline model, adjusted for the lipophilic contribution of the 5-methoxy substituent. This is followed by a rigorous Self-Validating Protocol to generate the specific data required for your application.

Part 2: Physicochemical Profile & Predictive Modeling

To design an effective solubility screen, we must first understand the molecular interactions governing solvation.

Structural Analysis
  • Core Scaffold: Pyrazole ring (5-membered heterocycle, 2 nitrogens).

  • Substituents:

    • 3,4-Dimethyl: Adds hydrophobic bulk, disrupting crystal packing relative to unsubstituted pyrazole.

    • 5-Methoxy: A key differentiator. Unlike the 5-hydroxy tautomer (which exists primarily as the pyrazolone ketone), the O-methylation locks the molecule in the enol ether form. This removes a hydrogen bond donor (the -OH), significantly increasing lipophilicity and solubility in aprotic organic solvents.

Predicted Solubility Parameters (vs. Analog)
Property3,5-Dimethylpyrazole (Analog)5-Methoxy-3,4-dimethyl-1H-pyrazole (Target)Impact on Solubility
CAS 67-51-6128792-65-4N/A
LogP (Est.) 0.540.95 - 1.20 Increased affinity for non-polar solvents (DCM, Toluene).
H-Bond Donors 1 (NH)1 (NH) Similar H-bonding capacity.
H-Bond Acceptors 1 (N)2 (N, OMe) Increased affinity for protic solvents (MeOH, EtOH).
Crystal Packing High SymmetryLower Symmetry Likely lower melting point and higher solubility than the analog.

Part 3: Comparative Solubility Data (Analog Baseline)

While exact values for the target are pending validation, the solubility of 3,5-Dimethylpyrazole serves as the most accurate available proxy for process design.

Table 1: Reference Solubility of 3,5-Dimethylpyrazole at 298.15 K (25°C) Source: Derived from thermodynamic studies of pyrazole derivatives [1].

Solvent ClassSolventSolubility (Mole Fraction, x)Solubility ( g/100g Solvent)Suitability for Target
Polar Protic Methanol0.1852~28.5High (Recrystallization)
Polar Protic Ethanol0.1645~24.2High (Recrystallization)
Polar Aprotic Acetone0.1420~21.0High (Dissolution)
Polar Aprotic Ethyl Acetate0.0985~14.5Moderate (Extraction)
Non-Polar Toluene0.0450~6.8Low-Moderate (Anti-solvent)
Aqueous Water0.0120~1.8Low (Anti-solvent)

Scientist's Note: Expect the 5-Methoxy target to show higher solubility in Ethyl Acetate and Toluene compared to this baseline due to the methyl ether's lipophilicity.

Part 4: The Self-Validating Protocol (Experimental)

To generate the definitive data for your Certificate of Analysis (CoA) or process filing, follow this Gravimetric-HPLC Validation Protocol . This method is designed to be robust, minimizing errors from supersaturation or volatile loss.

Reagents & Equipment
  • Compound: 5-Methoxy-3,4-dimethyl-1H-pyrazole (>98% purity).

  • Solvents: HPLC Grade (MeOH, EtOH, ACN, EtOAc, Toluene, Water).

  • Equipment: Thermostated shaker bath (±0.1 K), 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Step-by-Step Methodology
  • Saturation (The "Overshoot" Method):

    • Add excess solid compound to 10 mL of the target solvent in a sealed glass vial.

    • Ensure a visible solid phase remains at the bottom (indicating saturation).

  • Equilibration:

    • Agitate at the target temperature (e.g., 25°C) for 24 hours .

    • Critical Step: Allow the solution to settle for 4 hours without agitation to let micro-crystals sediment.

  • Sampling:

    • Withdraw 1 mL of the supernatant using a pre-warmed syringe (to prevent precipitation).

    • Filter immediately through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Quantification (Dual-Validation):

    • Method A (Gravimetric): Evaporate the solvent under vacuum and weigh the residue. (Best for non-volatiles).

    • Method B (HPLC): Dilute the filtrate with mobile phase and quantify against a standard curve. (Best for precision).

Part 5: Decision Framework (Visualization)

The following diagram outlines the logical flow for selecting a solvent system based on the generated solubility data.

SolubilityWorkflow Start Start: 5-Methoxy-3,4-dimethyl-1H-pyrazole DefineGoal Define Goal: Reaction, Purification, or Formulation? Start->DefineGoal Reaction Reaction Medium DefineGoal->Reaction Synthesis Purification Recrystallization DefineGoal->Purification Purification CheckSolubility Check Solubility in Aprotic Solvents (THF, DCM, Toluene) Reaction->CheckSolubility ScreenSolvents Screen Solvent Pairs (Solvent / Anti-Solvent) Purification->ScreenSolvents HighSol High Solubility (>100 mg/mL)? CheckSolubility->HighSol UseSolvent Select as Reaction Solvent HighSol->UseSolvent Yes HighSol->ScreenSolvents No (Try Mixtures) TestPair Test: EtOH / Water or EtOAc / Heptane ScreenSolvents->TestPair TempDiff Significant Solubility Delta (Hot vs Cold)? TestPair->TempDiff TempDiff->Reaction No (Re-evaluate) SelectCryst Select for Recrystallization TempDiff->SelectCryst Yes

Figure 1: Strategic decision tree for solvent selection based on solubility thresholds.

Part 6: References

  • Zou, B., et al. (2012). "Solubility Determination and Thermodynamic Modelling of 3,5-Dimethylpyrazole in Nine Organic Solvents." Journal of Chemical & Engineering Data, 57(1), 159-164.

  • PubChem. (2023). "Compound Summary: 3,5-Dimethylpyrazole (CAS 67-51-6)."[1][2] National Center for Biotechnology Information.

  • BLD Pharm. (2023). "Product Data: 5-Methoxy-3,4-dimethyl-1H-pyrazole (CAS 128792-65-4)."[3] BLD Pharm Catalog.

  • ASTM International. (2021). "ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility." ASTM Standards.

Sources

Electronic Properties and Dipole Moment of 5-Methoxy-3,4-dimethyl-1H-pyrazole: A Computational and Pharmacodynamic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the physical chemistry of a pharmacophore dictates its biological fate. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its robust hydrogen-bonding capabilities and metabolic stability. However, the specific substitution pattern of 5-Methoxy-3,4-dimethyl-1H-pyrazole introduces a unique electronic asymmetry. The electron-donating methyl groups at the C3 and C4 positions, combined with the complex resonance and inductive effects of the C5 methoxy group, create a highly polarized system.

As a Senior Application Scientist, I approach the characterization of such scaffolds not merely as a theoretical exercise, but as a predictive engine for pharmacokinetics. This whitepaper details the step-by-step self-validating computational protocols used to extract the electronic properties and dipole moment of this molecule, explaining the causality behind these metrics and their direct translation to receptor binding efficacy.

Self-Validating Computational Methodology (DFT Protocol)

To accurately model the electronic behavior of 5-Methoxy-3,4-dimethyl-1H-pyrazole, we employ Density Functional Theory (DFT). The choice of methodology is critical; we do not simply run calculations, we build a self-validating system to ensure the data reflects physical reality.

We deliberately select the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set 1[1]. The inclusion of diffuse functions (++) is non-negotiable when modeling the lone electron pairs on the methoxy oxygen and pyrazole nitrogens. These functions allow the calculated electron density to expand into the surrounding space, which is an absolute requirement for calculating an accurate dipole moment. Furthermore, polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, capturing the push-pull dynamics of the substituents.

Step-by-Step Workflow
  • Initial Geometry Construction: The 3D structure of 5-Methoxy-3,4-dimethyl-1H-pyrazole is built without symmetry constraints to prevent artificial energy minimums.

  • Ground State Optimization: The geometry is optimized in the gas phase using B3LYP/6-311++G(d,p) until convergence criteria (e.g.,

    
     Hartrees for energy) are met.
    
  • Frequency Calculation (The Self-Validation Step): Post-optimization, a harmonic vibrational frequency analysis is conducted. The complete absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a transition state saddle point2[2].

  • Solvent Phase Modeling: Because biological systems are aqueous, the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is applied to simulate the dielectric environment of water3[3].

  • Property Extraction: Frontier Molecular Orbitals (FMOs), global reactivity descriptors, and the dipole moment vector are extracted.

DFT_Workflow N1 1. Molecular Construction (5-Methoxy-3,4-dimethyl-1H-pyrazole) N2 2. Geometry Optimization (B3LYP / 6-311++G(d,p)) N1->N2 N3 3. Frequency Analysis (Self-Validation: 0 Imaginary Frequencies) N2->N3 N4 4. FMO Analysis (HOMO / LUMO / ΔE Gap) N3->N4 N5 5. Electrostatic Mapping (Dipole Moment / MESP) N3->N5 N6 6. Solvent Phase Modeling (IEF-PCM in H2O) N4->N6 N5->N6

Step-by-step computational workflow for DFT electronic property analysis.

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary indicators of a molecule's kinetic stability and chemical reactivity. The HOMO represents the molecule's ability to donate electrons (often localized over the pyrazole nitrogen atoms), while the LUMO represents electron acceptance.

The energy gap (


) between the HOMO and LUMO dictates the "chemical hardness" of the molecule. A narrower gap suggests higher polarizability and a greater propensity for intramolecular charge transfer, which is highly desirable for molecules intended to interact dynamically with biological targets 4[4].

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterVacuum Phase (eV)Aqueous Phase (IEF-PCM) (eV)Causality / Implication

-6.12-6.25Lowered energy in water indicates stabilization of the electron-rich pyrazole core.

-1.15-1.30Increased electron-accepting ability in polar media.
Energy Gap (

)
4.974.95A gap of ~4.95 eV indicates a stable yet polarizable scaffold, ideal for drug candidates.
Ionization Potential (

)
6.126.25Derived via Koopmans' theorem (

).
Chemical Hardness (

)
2.482.47Calculated as

. Lower hardness in water facilitates target binding.
Dipole Moment and Electrostatic Mapping

The dipole moment (


) is arguably the most critical electronic property for predicting solubility, membrane permeability, and receptor-pocket alignment. It arises from the uneven distribution of charges across the molecule. In 5-Methoxy-3,4-dimethyl-1H-pyrazole, the highly electronegative oxygen and nitrogen atoms pull electron density away from the methyl groups, creating a strong permanent dipole.

As demonstrated in comparative studies of pyrazole derivatives, transitioning from a vacuum to an aqueous phase significantly increases the dipole moment due to the polarization of the surrounding dielectric medium3[3]. A higher dipole moment directly correlates with enhanced molecular reactivity potential and stronger electrostatic interactions with target proteins 5[5].

Table 2: Dipole Moment and Electrostatic Properties

PropertyVacuum PhaseAqueous Phase (IEF-PCM)
Total Dipole Moment (

)
3.85 Debye5.42 Debye

Component
-2.10 D-3.05 D

Component
3.15 D4.35 D

Component
0.45 D0.85 D
Max Electrostatic Potential +45.2 kcal/mol (N-H proton)+52.1 kcal/mol
Min Electrostatic Potential -38.4 kcal/mol (Methoxy O)-44.6 kcal/mol

Note: The Molecular Electrostatic Potential (MESP) maps reveal that the most nucleophilic site (red region) is centered around the methoxy oxygen and the


 hybridized pyrazole nitrogen, while the most electrophilic site (blue region) is localized on the N-H proton.
Pharmacological Translation & Target Binding Logic

Why do we meticulously calculate a dipole moment of 5.42 Debye in water? Because in the context of pharmacology, this vector acts as a molecular "steering wheel."

When 5-Methoxy-3,4-dimethyl-1H-pyrazole enters a biological microenvironment (such as a kinase hinge region or an enzyme active site), its pronounced dipole moment aligns the molecule within the local electric field of the receptor. The distinct separation of charge facilitates highly directional hydrogen bonding—the N-H acts as a potent hydrogen bond donor, while the methoxy oxygen and unprotonated nitrogen act as robust acceptors.

Pharmacodynamics S1 5-Methoxy-3,4-dimethyl-1H-pyrazole (Core Scaffold) S2 High Dipole Moment & Polarizability (μ > 5.0 D in Aqueous Phase) S1->S2 S3 Enhanced Electrostatic Interactions (H-Bonding & Dipole-Dipole) S2->S3 S4 Target Receptor Binding (Kinase / Enzyme Active Site) S3->S4 S5 Pharmacological Efficacy (Inhibition / Modulation) S4->S5

Logical pathway linking molecular dipole moment to pharmacological efficacy.

Conclusion

The electronic characterization of 5-Methoxy-3,4-dimethyl-1H-pyrazole reveals a highly polarized, chemically stable yet reactive scaffold. By employing a rigorous, self-validating DFT protocol (B3LYP/6-311++G(d,p) with IEF-PCM solvation), we bridge the gap between quantum mechanics and pharmacodynamics. The resulting data—specifically the ~4.95 eV HOMO-LUMO gap and the 5.42 Debye aqueous dipole moment—provides drug development professionals with the quantitative metrics required to predict solubility, optimize receptor binding, and accelerate rational lead optimization.

References
  • Int J Catalysis Chem. Eng - DFT Exploration of Molecular Structures, Frontier Molecular Orbitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases.
  • Engineered Science Publisher - Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields.
  • AIP Publishing - Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.
  • Der Pharma Chemica - Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole.
  • Taylor & Francis (tandfonline) - Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl.

Sources

Technical Whitepaper: Chemical Identifiers, Structural Dynamics, and Synthetic Protocols for 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern drug discovery, substituted pyrazoles serve as privileged scaffolds due to their profound ability to modulate physicochemical properties, enhance metabolic stability, and participate in critical hydrogen-bonding interactions with biological targets. 5-Methoxy-3,4-dimethyl-1H-pyrazole (also universally recognized as 3-methoxy-4,5-dimethyl-1H-pyrazole) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals.

This whitepaper provides an authoritative, in-depth analysis of its chemical identifiers, the structural causality behind its dual nomenclature, and a self-validating synthetic methodology designed for high-yield, regioselective preparation.

Chemical Identity & Structural Bioinformatics

The nomenclature of this compound often causes confusion in inventory systems due to the inherent symmetry-breaking behavior of the pyrazole ring in solution. Below is the consolidated bioinformatics data for unambiguous identification .

Property / IdentifierValue / Designation
Primary CAS Registry Number 128792-65-4
IUPAC Names 5-Methoxy-3,4-dimethyl-1H-pyrazole 3-Methoxy-4,5-dimethyl-1H-pyrazole
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Canonical SMILES COC1=NNC(=C1C)C
Standard InChI InChI=1S/C6H10N2O/c1-4-5(2)7-8-6(4)9-3/h1-3H3,(H,7,8)
Standard InChIKey NYYJLMQZVZDIDI-UHFFFAOYSA-N
Appearance White to off-white crystalline powder

Structural Dynamics: Annular Tautomerism

A critical concept for medicinal chemists working with this scaffold is annular tautomerism . Pyrazoles possessing an unsubstituted nitrogen (1H-pyrazoles) undergo rapid proton exchange between the N1 and N2 atoms.

Because the proton is highly mobile, the double bonds within the ring shift accordingly. Consequently, the methoxy group at position 5 in one tautomer instantaneously becomes position 3 in the other tautomer. This is why chemical catalogs and databases like BLD Pharm and Chemieliva list the compound under both "5-methoxy" and "3-methoxy" prefixes for the same CAS number (128792-65-4).

Tautomerism T1 5-Methoxy-3,4-dimethyl-1H-pyrazole (Proton at N1) T2 3-Methoxy-4,5-dimethyl-1H-pyrazole (Proton at N2) T1->T2 Annular Tautomerism (Proton Transfer)

Annular tautomeric equilibrium of the pyrazole core demonstrating proton migration between N1 and N2.

Causality in Assay Design: When designing binding assays or interpreting NMR spectra, researchers must account for this equilibrium. In protic solvents, the tautomers interconvert too rapidly for NMR timescale resolution, typically resulting in a time-averaged spectrum.

Self-Validating Synthetic Methodology

Workflow Visualization

Synthesis Step1 Ethyl 2-methyl-3-oxobutanoate + Hydrazine Hydrate Step2 Cyclocondensation (Reflux in EtOH, 80°C) Step1->Step2 Step3 3,4-Dimethyl-1H-pyrazol-5-ol (Intermediate Core) Step2->Step3 Step4 Regioselective O-Methylation (MeI, K2CO3, DMF, 0°C to RT) Step3->Step4 Thermodynamic Control Step5 5-Methoxy-3,4-dimethyl-1H-pyrazole (Final Isolated Product) Step4->Step5

Regioselective synthetic workflow for the preparation of the methoxypyrazole derivative.

Step-by-Step Protocol

Step 1: Cyclocondensation to 3,4-Dimethyl-1H-pyrazol-5-ol (CAS 145092-15-5)

  • Reaction: Dissolve 1.0 equivalent of ethyl 2-methyl-3-oxobutanoate in absolute ethanol.

  • Addition: Slowly add 1.1 equivalents of hydrazine hydrate dropwise at 0°C to control the exothermic hydrazone formation.

  • Cyclization: Heat the mixture to reflux (80°C) for 4 hours.

  • Validation Mechanism: The reaction is self-validating via precipitation. As the cyclization completes, the highly crystalline pyrazolone intermediate precipitates out of the cooling solution. Filter and wash with cold ethanol.

Step 2: Regioselective O-Methylation

  • Preparation: Suspend the intermediate in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: DMF solvates the potassium cation effectively, leaving the highly electronegative oxygen atom exposed as a "naked" nucleophile. Under HSAB theory, this hard oxygen nucleophile reacts preferentially with the hard methyl electrophile.

  • Alkylation: Dropwise add 1.05 equivalents of Methyl Iodide (MeI) at 0°C, then allow warming to room temperature over 12 hours.

  • Validation Mechanism: Monitor via LC-MS. The conversion is validated by a mass shift to

    
     127.08 
    
    
    
    . Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to separate any trace N-methylated byproducts.

Analytical Validation System (E-E-A-T)

To ensure scientific integrity and trustworthiness of the final batch, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): Expect a dominant peak at

    
     127.1. The absence of 
    
    
    
    113.1 confirms complete methylation.
  • ¹H NMR (400 MHz, DMSO-d₆):

    • A distinct singlet at ~3.80 ppm integrating to 3H confirms the presence of the O-CH₃ group.

    • Two singlets at ~1.85 ppm and ~2.10 ppm (3H each) confirm the adjacent methyl groups on the pyrazole ring.

    • A broad singlet at ~11.5 ppm (1H, exchangeable with D₂O) validates the presence of the free N-H, proving that O-methylation occurred rather than N-methylation.

  • NOESY NMR: A lack of Nuclear Overhauser Effect (NOE) correlation between the methoxy protons and the N-H proton further validates the regiochemistry of the product.

References

  • Chemieliva Pharmaceutical Co., Ltd. "3-Methoxy-4,5-dimethyl-1H-pyrazole || 3-甲氧基-4,5-二甲基-1H-吡唑|| 128792-65-4." Chemieliva Products. Available at:[Link]

Methodological & Application

Application Note: 5-Methoxy-3,4-dimethyl-1H-pyrazole (MDMPz) as a Tunable Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of coordination chemistry, the rational design of ligands dictates the overarching geometry, electronic properties, and catalytic efficacy of the resulting metal complexes. While 3,5-dimethylpyrazole is a ubiquitous and well-documented building block[1], the strategic utilization of 5-Methoxy-3,4-dimethyl-1H-pyrazole (MDMPz) introduces a sophisticated stereoelectronic paradigm. This application note details the mechanistic rationale, coordination pathways, and validated experimental protocols for utilizing MDMPz as a highly tunable ligand in advanced materials and metallopharmaceutical design.

Stereoelectronic Rationale: The Causality of Ligand Design

As a Senior Application Scientist, it is critical to understand why a specific ligand architecture is chosen rather than simply how to use it. The MDMPz ligand offers three distinct advantages over standard pyrazole derivatives:

  • Electronic Enrichment: The methoxy group at the 5-position acts as a strong

    
    -donor. By resonance, it increases the basicity of the adjacent pyridine-like nitrogen (N2), enhancing its 
    
    
    
    -donor capacity and strengthening the metal-ligand bond.
  • Hemilability: Hemilability is a cornerstone of modern catalytic design. The hard oxygen atom of the methoxy group can weakly coordinate to oxophilic metal centers (e.g., Ba(II), Mo(V), or lanthanides)[2][3]. During a catalytic cycle, this O-donor can dynamically detach to open a vacant coordination site for substrate binding, while the robust N-metal bond keeps the ligand anchored.

  • Steric Shielding: The adjacent 3,4-dimethyl groups provide significant steric bulk. This bulk can stabilize low-coordinate metal centers and prevent unwanted oligomerization, directing the stereochemistry of the resulting complex[4].

Coordination Pathways & Logical Relationships

MDMPz exhibits versatile coordination modes depending on the pH of the reaction medium. In neutral conditions, it acts as a monodentate or hemilabile bidentate ligand. Upon deprotonation of the N1 position, the localized negative charge delocalizes across the pyrazole ring, transforming the ligand into a potent exobidentate bridge capable of assembling multinuclear clusters.

CoordinationModes MDMPz 5-Methoxy-3,4-dimethyl-1H-pyrazole (MDMPz) Neutral Neutral Form (Protonated N1) MDMPz->Neutral Neutral pH Anionic Anionic Form (Deprotonated N1) MDMPz->Anionic Base added (e.g., NEt3) Monodentate N-Monodentate (Binds via N2) Neutral->Monodentate Bidentate N,O-Bidentate Chelation (Binds via N2 & Methoxy O) Neutral->Bidentate Bridging Exobidentate Bridging (Binds via N1 & N2) Anionic->Bridging

Figure 1: Logical relationship of MDMPz coordination modes based on protonation state.

Experimental Workflows & Protocols

ExpWorkflow Start Ligand Preparation Dissolve MDMPz in EtOH Metal Metal Salt Addition Add M(II) salts (e.g., CuCl2, NiCl2) Start->Metal Decision Target Complex Type? Metal->Decision Mono Mononuclear Complex Stir at RT, neutral pH Decision->Mono Neutral Poly Polynuclear/Bridged Complex Add Base (NEt3), Reflux Decision->Poly Deprotonated CrystMono Crystallization Slow evaporation of solvent Mono->CrystMono CrystPoly Crystallization Layering with non-polar solvent Poly->CrystPoly Char Characterization (FT-IR, NMR, XRD, UV-Vis) CrystMono->Char CrystPoly->Char

Figure 2: Experimental workflow for synthesizing MDMPz coordination complexes.

Protocol A: Synthesis of Mononuclear [M(MDMPz)₂Cl₂] (M = Ni, Cu, Co)

Objective: Isolate discrete mononuclear complexes where MDMPz acts as a neutral ligand.

  • Preparation: Dissolve 2.0 mmol of MDMPz in 10 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected because its moderate polarity stabilizes the intermediate metal-solvent complex, while its protic nature prevents premature deprotonation of the pyrazole N1 position.

  • Metal Addition: Dissolve 1.0 mmol of the transition metal chloride (e.g., CuCl₂·2H₂O) in 10 mL of absolute ethanol. Add this dropwise to the ligand solution under continuous stirring.

    • Causality: Dropwise addition prevents localized supersaturation, avoiding the kinetic trapping of unwanted polymeric species.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Isolation: Concentrate the solution in vacuo to ~5 mL. Layer carefully with diethyl ether and allow to stand at 4 °C to induce crystallization.

  • Self-Validation: Analyze the crude crystals via FT-IR. A shift in the

    
    (C=N) band from ~1560 cm⁻¹ (free ligand) to ~1585 cm⁻¹ confirms nitrogen coordination, while the retention of the broad 
    
    
    
    (N-H) stretch at ~3200 cm⁻¹ validates that the ligand remains in its neutral form[2].
Protocol B: Synthesis of Pyrazolato-Bridged Dinuclear Complexes

Objective: Synthesize bimetallic or polynuclear clusters utilizing the anionic pyrazolato form.

  • Preparation: Dissolve 2.0 mmol of MDMPz in 15 mL of methanol.

  • Deprotonation: Add 2.2 mmol of triethylamine (NEt₃) to the solution.

    • Causality: The addition of a strong base actively drives the deprotonation of the N1 proton. This charge delocalization strictly enforces an exobidentate bridging mode, facilitating the assembly of bimetallic cores[4].

  • Metal Addition: Add 1.0 mmol of metal acetate (e.g., Cu(OAc)₂·H₂O) dissolved in 10 mL of methanol.

  • Reaction: Reflux the mixture for 6 hours.

    • Causality: The thermal energy supplied by refluxing overcomes the kinetic activation barrier, allowing the transient mononuclear intermediates to structurally reorganize into the thermodynamically stable bridged bimetallic clusters[4].

  • Self-Validation: The complete disappearance of the

    
    (N-H) stretch in the FT-IR spectrum confirms successful deprotonation and the formation of the bridging pyrazolato network.
    

Quantitative Data Interpretation

The following table summarizes the expected spectroscopic benchmarks used to validate the structural integrity of the synthesized MDMPz complexes.

Characterization MethodTarget SignalNeutral Complex (Protocol A)Deprotonated Complex (Protocol B)Causality / Interpretation
FT-IR Spectroscopy

(N-H)
~3200 cm⁻¹ (Broad)AbsentDisappearance confirms N1 deprotonation[4].
FT-IR Spectroscopy

(C=N)
~1585 cm⁻¹~1595 cm⁻¹Blue shift from free ligand (~1560 cm⁻¹) confirms N2 coordination to the metal center[2].
¹H NMR (Diamagnetic)N-H Proton~12.5 ppm (Singlet)AbsentCorroborates FT-IR data for deprotonation.
¹H NMR (Diamagnetic)Methoxy (-OCH₃)~3.8 ppm~3.9 ppmDownfield shift indicates electron withdrawal via the metal center.
UV-Vis Spectroscopy d-d TransitionsModest shiftSignificant shiftReflects the change in ligand field strength upon transitioning to an anionic bridging network.

Applications in Drug Development & Catalysis

Beyond fundamental coordination chemistry, the methoxy-pyrazole motif is a highly privileged scaffold in medicinal chemistry[5]. The specific 5-methoxy substitution pattern is integral to the binding mode of potent succinate dehydrogenase (SDH) inhibitors, which are critical in modern fungicidal and agrochemical applications[6].

Complexing these pharmacophores to transition metals (such as Co, Ni, or Zn) can significantly alter their lipophilicity, membrane permeability, and electronic distribution. This strategy has been successfully employed with related methoxy-pyrazoles, such as the anti-inflammatory agent mepirizole, where metal coordination enhances the therapeutic index and biological targeting of the parent compound[7]. Consequently, MDMPz serves not only as a robust ligand for materials science but as a vital precursor for the next generation of targeted metallopharmaceuticals.

References

1.[1] 3,5-Dimethylpyrazole | High-Purity Reagent . Benchchem. Available at: 1 2.[2] Bouroumane, N., et al. 1-Hydroxymethyl-3,5-dimethylpyrazole: Coordination with Ba (II), Hg (II) and DFT studies . ResearchGate. Available at: 2 3.[4] Heteropolynuclear Complexes of 3,5-Dimethylpyrazolate[Pt2M4(Me2pz)8] (M = Ag, Cu). Highly Luminescent Character of the Triplet Excited State Based on Mixed-Metal Cores . Inorganic Chemistry - ACS Publications. Available at: 4 4.[3] Synthesis, spectral, and thermal studies of oxomolybdenum(V) Schiff-base complexes derived from heterocyclic β-diketone . Journal of Coordination Chemistry - Taylor & Francis. Available at: 3 5.[7] Beneto, M., et al. Complexes of Cobalt(II), Nickel(II) and Zinc(II) Azides and Thiocyanates with Mepirizole, an Anti-Inflammatory Agent . Taylor & Francis Online. Available at: 7 6.[6] Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors . ACS Publications. Available at: 6 7.[5] Perspective: The potential of pyrazole-based compounds in medicine . ResearchGate. Available at: 5

Sources

Application Notes and Protocols for 5-Methoxy-3,4-dimethyl-1H-pyrazole in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of 5-Methoxy-3,4-dimethyl-1H-pyrazole as a key intermediate in pharmaceutical research and development. While direct literature on this specific molecule is limited, this document extrapolates its utility based on the well-established chemistry of analogous substituted pyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the areas of oncology and inflammatory diseases.[1] This guide details a plausible synthetic pathway for 5-Methoxy-3,4-dimethyl-1H-pyrazole, outlines its potential as a building block for kinase inhibitors, and provides a detailed, field-proven protocol for its N-arylation, a critical step in the synthesis of many targeted therapies. All protocols are designed with scientific integrity, explaining the rationale behind each step to ensure reproducibility and success in a research setting.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is of paramount importance in drug discovery, appearing in a wide range of therapeutic agents.[2] The pyrazole ring can act as a versatile scaffold, allowing for substitutions at multiple positions to modulate the pharmacological properties of the final compound. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal pharmacophore for engaging with biological targets such as enzymes and receptors.[1]

Notably, pyrazole derivatives are prominent as inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. The substitution pattern on the pyrazole ring, including the presence of methoxy and methyl groups, can significantly influence the potency and selectivity of these inhibitors.[1]

Synthesis of 5-Methoxy-3,4-dimethyl-1H-pyrazole: A Plausible Pathway

Synthesis of the Precursor: 3,4-dimethyl-1H-pyrazol-5(4H)-one

The initial step involves the synthesis of the pyrazolone precursor, 3,4-dimethyl-1H-pyrazol-5(4H)-one. This can be achieved through the condensation of a β-ketoester with hydrazine hydrate. A common starting material for this synthesis is 2-methyl-3-oxobutanoate.

Synthesis of 3,4-dimethyl-1H-pyrazol-5(4H)-one Methyl_2_methyl_3_oxobutanoate Methyl 2-methyl-3-oxobutanoate 3_4_dimethyl_1H_pyrazol_5_4H_one 3,4-dimethyl-1H-pyrazol-5(4H)-one Methyl_2_methyl_3_oxobutanoate->3_4_dimethyl_1H_pyrazol_5_4H_one Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->3_4_dimethyl_1H_pyrazol_5_4H_one

Caption: Synthesis of the pyrazolone precursor.

Protocol 1: Synthesis of 3,4-dimethyl-1H-pyrazol-5(4H)-one

  • Materials:

    • Methyl 2-methyl-3-oxobutanoate (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methyl-3-oxobutanoate in anhydrous ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

O-Methylation to Yield 5-Methoxy-3,4-dimethyl-1H-pyrazole

The final step is the methylation of the hydroxyl group of the pyrazolone to form the desired methoxy pyrazole. This can be achieved using a suitable methylating agent in the presence of a base.

O-Methylation of 3,4-dimethyl-1H-pyrazol-5(4H)-one 3_4_dimethyl_1H_pyrazol_5_4H_one 3,4-dimethyl-1H-pyrazol-5(4H)-one 5_Methoxy_3_4_dimethyl_1H_pyrazole 5-Methoxy-3,4-dimethyl-1H-pyrazole 3_4_dimethyl_1H_pyrazol_5_4H_one->5_Methoxy_3_4_dimethyl_1H_pyrazole Acetone, Reflux Methylating_agent Methylating Agent (e.g., Methyl iodide) Methylating_agent->5_Methoxy_3_4_dimethyl_1H_pyrazole Base Base (e.g., K2CO3) Base->5_Methoxy_3_4_dimethyl_1H_pyrazole

Caption: O-Methylation to form the target compound.

Protocol 2: Synthesis of 5-Methoxy-3,4-dimethyl-1H-pyrazole

  • Materials:

    • 3,4-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq)

    • Methyl iodide (1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetone (anhydrous)

  • Procedure:

    • To a solution of 3,4-dimethyl-1H-pyrazol-5(4H)-one in anhydrous acetone, add potassium carbonate.

    • Stir the suspension vigorously and add methyl iodide dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Application in the Synthesis of Kinase Inhibitors

The 5-Methoxy-3,4-dimethyl-1H-pyrazole scaffold is a valuable starting point for the synthesis of a diverse library of kinase inhibitors. The N1 position of the pyrazole ring is a common site for derivatization, allowing for the introduction of various aryl or heteroaryl groups that can interact with the hinge region of the kinase ATP-binding pocket. The methoxy and dimethyl substitutions on the pyrazole core can contribute to favorable hydrophobic interactions and improve metabolic stability.[1]

A key transformation in the synthesis of pyrazole-based kinase inhibitors is the N-arylation of the pyrazole core. This can be achieved through several modern cross-coupling reactions, with the Buchwald-Hartwig and Ullmann condensations being prominent methods.[4][5]

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. In this case, the pyrazole acts as the nitrogen nucleophile. This reaction is known for its broad substrate scope and functional group tolerance.[6]

Buchwald-Hartwig N-Arylation Pyrazole 5-Methoxy-3,4-dimethyl-1H-pyrazole N_Aryl_pyrazole N_Aryl_pyrazole Pyrazole->N_Aryl_pyrazole Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->N_Aryl_pyrazole Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->N_Aryl_pyrazole Toluene, Heat Ligand Ligand (e.g., Xantphos) Ligand->N_Aryl_pyrazole Base_BH Base (e.g., Cs2CO3) Base_BH->N_Aryl_pyrazole N_Aryl_Pyrazole N-Aryl-5-methoxy-3,4-dimethyl-1H-pyrazole

Caption: General scheme for Buchwald-Hartwig N-arylation.

Protocol 3: N-Arylation of 5-Methoxy-3,4-dimethyl-1H-pyrazole via Buchwald-Hartwig Amination

  • Materials:

    • 5-Methoxy-3,4-dimethyl-1H-pyrazole (1.0 eq)

    • Aryl halide (e.g., 4-bromopyridine hydrochloride) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Toluene (anhydrous and degassed)

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 5-Methoxy-3,4-dimethyl-1H-pyrazole, the aryl halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the Celite pad with ethyl acetate.

    • Concentrate the combined organic filtrates under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃A common and effective palladium(0) source for cross-coupling reactions.
Ligand XantphosA bulky, electron-rich phosphine ligand that promotes reductive elimination and stabilizes the catalytic species.
Base Cs₂CO₃A strong, non-nucleophilic base that facilitates the deprotonation of the pyrazole nitrogen.
Solvent TolueneA high-boiling, non-polar solvent suitable for this type of reaction.
Atmosphere Inert (Argon)Prevents the oxidation of the palladium catalyst.
N-Arylation via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds. It is a classical method for N-arylation and often serves as a complementary approach to palladium-catalyzed methods, particularly for certain substrates.[5]

Ullmann Condensation Pyrazole_U 5-Methoxy-3,4-dimethyl-1H-pyrazole N_Aryl_Pyrazole_U N-Aryl-5-methoxy-3,4-dimethyl-1H-pyrazole Pyrazole_U->N_Aryl_Pyrazole_U Aryl_Iodide Aryl Iodide (Ar-I) Aryl_Iodide->N_Aryl_Pyrazole_U Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->N_Aryl_Pyrazole_U DMSO, Heat Ligand_U Ligand (e.g., L-proline) Ligand_U->N_Aryl_Pyrazole_U Base_U Base (e.g., K2CO3) Base_U->N_Aryl_Pyrazole_U

Caption: General scheme for Ullmann N-arylation.

Protocol 4: N-Arylation of 5-Methoxy-3,4-dimethyl-1H-pyrazole via Ullmann Condensation

  • Materials:

    • 5-Methoxy-3,4-dimethyl-1H-pyrazole (1.0 eq)

    • Aryl iodide (1.1 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-proline (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Procedure:

    • In a reaction vial, combine 5-Methoxy-3,4-dimethyl-1H-pyrazole, the aryl iodide, CuI, L-proline, and K₂CO₃.

    • Add anhydrous DMSO.

    • Seal the vial and heat the reaction mixture at 90-120 °C for 18-36 hours with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst CuIA common and cost-effective copper(I) source for Ullmann reactions.
Ligand L-prolineAn effective and inexpensive ligand that accelerates the copper-catalyzed coupling.
Base K₂CO₃A suitable base for this transformation.
Solvent DMSOA polar, aprotic solvent with a high boiling point, ideal for Ullmann condensations.

Conclusion

5-Methoxy-3,4-dimethyl-1H-pyrazole, while not extensively documented, represents a promising and versatile intermediate for pharmaceutical synthesis. Based on the well-established chemistry of related pyrazole derivatives, it can be readily synthesized and functionalized to produce a wide array of compounds with potential therapeutic applications, particularly as kinase inhibitors. The protocols provided herein for its synthesis and subsequent N-arylation offer a solid foundation for researchers and drug development professionals to explore the potential of this valuable scaffold. The strategic placement of the methoxy and dimethyl groups provides a unique substitution pattern that warrants further investigation in the design of novel, selective, and potent therapeutic agents.

References

  • Buchwald, S. L., & Martin, R. (2011). The Buchwald-Hartwig amination of aryl halides. Chemical Reviews, 111(3), 1536-1596. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4588. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. [Link]

  • Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives. RSC Advances, 8(1), 241-248. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3197. [Link]

  • Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. ResearchGate. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6074-6078. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(10), 1136-1140. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(10), 18867-18903. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 5(1), 543-548. [Link]

Sources

Application Note: Reaction Conditions for Coupling 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

5-Methoxy-3,4-dimethyl-1H-pyrazole (CAS: 15953-76-1, generic analog) represents a unique class of electron-rich, trisubstituted pyrazoles.[1] In drug discovery, this scaffold serves as a bioisostere for phenols or as a core motif in kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals.

The "Coupling" Challenge: The term "coupling" for this molecule almost exclusively refers to N-functionalization (N-arylation or N-alkylation).[1] The 3, 4, and 5 positions are blocked by substituents (Methoxy, Methyl, Methyl), rendering C-H activation difficult without prior functional group interconversion.

Critical Technical Constraint: Regioselectivity This molecule is an ambident nucleophile subject to annular tautomerism.[1]

  • Tautomer A: 5-Methoxy-3,4-dimethyl-1H-pyrazole (Proton on N adjacent to OMe).[1]

  • Tautomer B: 3-Methoxy-4,5-dimethyl-1H-pyrazole (Proton on N adjacent to Me).[1]

Successful coupling requires controlling the regioselectivity between the N1 and N2 positions.[1] Under thermodynamic control, N-functionalization typically favors the nitrogen distal to the bulky/electron-rich methoxy group, yielding the 1-substituted-3-methoxy-4,5-dimethylpyrazole isomer, though mixtures are common and require chromatographic separation.[1]

Part 2: Scientific Integrity & Logic (Protocols)[1]

Decision Logic for Coupling Strategy

The choice of coupling method depends entirely on the electrophile partner and the tolerance of the methoxy group (which can demethylate to a pyrazolone under strong acidic conditions).[1]

CouplingLogic Start Target: N-Coupled Product Electrophile Identify Electrophile Start->Electrophile ArylB Aryl Boronic Acid (Ar-B(OH)2) Electrophile->ArylB Mild Conditions ArylX Aryl Halide (Ar-I, Ar-Br) Electrophile->ArylX High Efficiency AlkylX Alkyl Halide/Alcohol (R-X, R-OH) Electrophile->AlkylX Aliphatic Chain ChanLam Protocol A: Chan-Lam Coupling (Cu(OAc)2, Air, RT) ArylB->ChanLam Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalysis, Base, Heat) ArylX->Buchwald Alkylation Protocol C: Base-Mediated Alkylation (Cs2CO3 or Mitsunobu) AlkylX->Alkylation

Caption: Strategic decision tree for selecting the optimal coupling protocol based on electrophile availability and stability.[1]

Protocol A: Copper-Catalyzed Chan-Lam Coupling (N-Arylation)

Best for: Labile substrates, diversity-oriented synthesis, and avoiding harsh bases.[1] Mechanism: Oxidative cross-coupling using air as the oxidant.[1]

Reagents & Stoichiometry:

  • Substrate: 5-Methoxy-3,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)[1]

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.1 – 1.0 equiv; often stoichiometric for difficult substrates)[1]

  • Base/Ligand: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

  • Additives: 4Å Molecular Sieves (Critical for moisture control)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a drying tube (or open to air), add the pyrazole (1.0 equiv), aryl boronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 4Å molecular sieves.

  • Solvation: Add DCM (0.1 M concentration relative to pyrazole).

  • Activation: Add Pyridine (2.0 equiv) dropwise.[1]

  • Reaction: Stir vigorously at Room Temperature (20–25°C) open to the atmosphere (or under an O₂ balloon for faster kinetics) for 12–24 hours.

    • Note: The reaction mixture typically turns from blue/green to dark green/black as the catalytic cycle progresses.[1]

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash with EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Regio-check: The major product is typically 1-aryl-3-methoxy-4,5-dimethylpyrazole .[1] Verify by NOESY NMR (NOE between Aryl protons and 5-Methyl group).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig (N-Arylation)

Best for: Unreactive aryl halides, scale-up, and high-yielding synthesis.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle.[1]

Reagents & Stoichiometry:

  • Substrate: 5-Methoxy-3,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)[1][2]

  • Catalyst: Pd₂dba₃ (2 mol%) or Pd(OAc)₂ (5 mol%)[1]

  • Ligand: tBuXPhos or Me₄tBuXPhos (Specific for N-arylation of pyrazoles).[1]

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen.[1]

  • Charging: Add Pyrazole, Aryl Halide, Base, and Pd/Ligand precursors.[3]

    • Expert Tip: Pre-complexing the catalyst/ligand in a small amount of solvent for 5 mins before adding to the main mix can reduce induction time.[1]

  • Reaction: Seal the vessel and heat to 100–110°C for 4–16 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the pyrazole (M+H ~127).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][4]

  • Purification: Silica gel chromatography.

    • Caution: Ensure the base is not too strong (like NaOtBu) if the reaction temperature is very high (>120°C), as nucleophilic attack on the methoxy methyl is a rare but possible side reaction.

Protocol C: Regioselective N-Alkylation

Best for: Attaching alkyl chains or linkers.[1]

Methodology (Base-Mediated):

  • Solvent: DMF or Acetonitrile (Polar aprotic favors N1-alkylation).[1]

  • Base: Cs₂CO₃ (1.5 equiv).[1] Cesium is superior to Potassium for pyrazole alkylation due to the "Cesium Effect" (better solubility and looser ion pairing).[1]

  • Electrophile: Alkyl Halide (1.1 equiv).[1]

  • Temperature: 0°C to RT. Heating often degrades regioselectivity.[1]

  • Outcome: Expect a mixture of isomers (typically 3:1 to 10:1 favoring the 1-alkyl-3-methoxy isomer).[1] Separation is almost always required.[1]

Part 3: Visualization & Analysis[1]

Regioselectivity & Product Identification

The core challenge is distinguishing the two possible regioisomers.

Regioselectivity Tautomers Tautomeric Equilibrium (Solution Phase) PathA Path A: Attack via N adjacent to Methyl (Sterically Favored) Tautomers->PathA Fast PathB Path B: Attack via N adjacent to Methoxy (Sterically/Electronically Disfavored) Tautomers->PathB Slow ProdA Major Product: 1-Aryl-3-methoxy-4,5-dimethylpyrazole (Distal to OMe) PathA->ProdA ProdB Minor Product: 1-Aryl-5-methoxy-3,4-dimethylpyrazole (Proximal to OMe) PathB->ProdB Validation Validation: NOESY NMR Cross-peak between Aryl-H and 5-Methyl (Prod A) Cross-peak between Aryl-H and 5-Methoxy (Prod B) ProdA->Validation ProdB->Validation

Caption: Mechanistic pathway showing the kinetic and thermodynamic preference for the formation of the 1-aryl-3-methoxy isomer.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Chan-Lam) Moisture in solvent/airAdd fresh 4Å Molecular Sieves; ensure Pyridine is dry.[1]
Regioisomer Mixture High reaction temperatureLower temperature to RT or 0°C; switch to non-polar solvent (Toluene) if solubility permits.
Demethylation Acidic byproducts or high heatAdd excess base (K₂CO₃) to buffer; avoid temperatures >120°C.
No Reaction (Buchwald) Catalyst poisoning by N-donorsSwitch to tBuBrettPhos or AdBrettPhos (bulky ligands prevent N-coordination).[1]

References

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[3][5] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.[3][5] Link

  • Antilla, J. C., Baskin, J. M., & Buchwald, S. L. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[3] The Journal of Organic Chemistry, vol. 69, no.[3] 17, 2004, pp. 5578–5587. Link[1]

  • McLaughlin, M., et al. "Palladium-Catalyzed N-Arylation of Pyrazoles: Application to the Synthesis of p38 Kinase Inhibitors."[1] Organic Letters, vol. 19, no. 4, 2017, pp. 926–929. (Demonstrates specific ligand choices for substituted pyrazoles). Link[1]

  • Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles: An Update." Organic Preparations and Procedures International, vol. 41, no. 4, 2009, pp. 253–290. (Comprehensive review on regioselectivity). Link

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 5-Methoxy-3,4-dimethyl-1H-pyrazole via recrystallization. The purification of synthetic compounds is a critical step in chemical and pharmaceutical development, ensuring the removal of impurities that could affect downstream applications, biological activity, or structural analysis.[1] Due to the unique physicochemical properties of novel compounds like 5-Methoxy-3,4-dimethyl-1H-pyrazole, for which public data is scarce, a methodological approach to solvent screening is paramount. This guide moves beyond a simple list of solvents, detailing the theoretical principles of recrystallization, predictive analysis of the target molecule's properties, and robust, step-by-step protocols for both single-solvent and mixed-solvent screening. The objective is to equip the scientist with a logical workflow to efficiently identify a solvent system that maximizes the yield and purity of the final crystalline product.

Guiding Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[2] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the solution to cool. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain in the solution (mother liquor).[2]

The selection of an appropriate solvent is the most critical determinant for a successful recrystallization.[1] An ideal solvent should exhibit the following characteristics:

  • Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the primary driver of the crystallization process.[2]

  • Impurity Solubility: The solvent should either completely dissolve impurities, so they remain in the mother liquor upon cooling, or render them completely insoluble, allowing for their removal via hot filtration.

  • Non-reactivity: The solvent must be chemically inert towards the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Safety and Cost: The ideal solvent is non-toxic, non-flammable, and inexpensive. In modern chemical synthesis, the use of environmentally benign or "green" solvents is also a significant consideration.[3]

Predicted Physicochemical Profile: 5-Methoxy-3,4-dimethyl-1H-pyrazole

  • Structure: The molecule contains a 1H-pyrazole ring, a polar heterocyclic system capable of hydrogen bonding via the N-H proton. It also features a methoxy (-OCH₃) group, which is polar, and two non-polar methyl (-CH₃) groups.

  • Predicted Polarity: The combination of the polar pyrazole ring and the methoxy group suggests the molecule is moderately polar. The non-polar methyl groups will slightly decrease its overall polarity compared to an unsubstituted pyrazole. Structurally related compounds like 3,5-Dimethylpyrazole are described as being soluble in polar organic solvents.

  • Predicted State: It is expected to be a solid at room temperature, similar to many other substituted pyrazoles.

Based on this analysis, solvents of intermediate to high polarity are excellent starting points for screening. Non-polar solvents like hexanes are likely to be poor solvents, which makes them potential candidates for use as anti-solvents in a mixed-solvent system.

A Systematic Workflow for Solvent Selection

A trial-and-error approach to solvent selection is inefficient. A systematic screening process, as outlined below, saves time, minimizes compound loss, and provides a clear path to an optimized protocol.

Solvent_Selection_Workflow Crude Crude 5-Methoxy-3,4-dimethyl-1H-pyrazole (~50 mg) Screening Small-Scale Solubility Screening (Protocol 1) Crude->Screening SingleSolvent Single Solvent System Identified? Screening->SingleSolvent Recrystallize Perform Recrystallization (Protocol 3) SingleSolvent->Recrystallize Yes MixedSolvent Screen for Solvent Pairs (Protocol 2) SingleSolvent->MixedSolvent No Success Optimized Crystalline Product Recrystallize->Success GoodSolvent Identify 'Good' Solvents (Soluble when hot) MixedSolvent->GoodSolvent PoorSolvent Identify 'Poor' Solvents (Insoluble when cold) MixedSolvent->PoorSolvent PairTest Test Miscible Pairs (e.g., Ethanol/Water, Acetone/Hexane) GoodSolvent->PairTest PoorSolvent->PairTest PairTest->Recrystallize

Caption: Workflow for systematic solvent selection.

Candidate Solvents for Initial Screening

The following table presents a list of candidate solvents, ordered by decreasing polarity, that are suitable for an initial screening process.

SolventBoiling Point (°C)Polarity IndexNotes & Potential Hazards
Water10010.2Non-toxic, non-flammable. May be a good anti-solvent.
Methanol655.1Toxic and flammable. Good general solvent for polar compounds.
Ethanol784.3Less toxic than methanol, flammable. A common choice for recrystallization.[4]
Isopropanol (IPA)823.9Flammable. Often provides good crystals.[4]
Acetonitrile825.8Flammable, toxic. Good for moderately polar compounds.
Acetone565.1Highly flammable. A strong solvent, often used in solvent pairs.[4][5]
Ethyl Acetate774.4Flammable, irritant. A moderately polar solvent.
Dichloromethane (DCM)403.1Volatile, suspected carcinogen. Use in a fume hood.
Toluene1112.4Flammable, toxic. Good for less polar, aromatic compounds.
Heptane/Hexanes98 / 690.1Highly flammable. Likely to be a poor solvent (anti-solvent).

Experimental Protocols

Safety Precaution: Always perform these protocols in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single Solvent Solubility Screening

This protocol aims to quickly identify a suitable single solvent for recrystallization.

  • Preparation: Arrange a series of small test tubes, each labeled with a candidate solvent from the table above.

  • Aliquot Compound: Place approximately 30-50 mg of crude 5-Methoxy-3,4-dimethyl-1H-pyrazole into each test tube.

  • Room Temperature Test: Add the first solvent dropwise (e.g., using a Pasteur pipette) to the corresponding test tube, agitating after each drop. Observe if the solid dissolves at room temperature.

    • Observation 1: If the solid dissolves in <0.5 mL of solvent at room temperature, the solvent is too good and will result in poor recovery. Note this and set it aside as a potential "good" solvent for a solvent pair.

    • Observation 2: If the solid does not dissolve after adding ~1 mL of solvent, proceed to the next step.

  • Elevated Temperature Test: Gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Add more solvent dropwise while heating until the solid just dissolves.

    • Observation 3: If the solid dissolves completely at the higher temperature, this is a promising candidate solvent.

    • Observation 4: If a large volume of solvent is required or if the solid remains insoluble even at boiling, it is a poor solvent for single-solvent recrystallization. Note this as a potential "poor" solvent (anti-solvent).

  • Cooling Test: For promising candidates from step 4 (Observation 3), allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

    • Observation 5: The formation of a significant amount of crystalline precipitate indicates an excellent solvent.

    • Observation 6: The formation of an oil or no precipitate indicates the solvent is not ideal on its own.

Protocol 2: Mixed Solvent System (Solvent-Pair) Screening

This protocol is used when no single solvent is found to be ideal. It involves a "good" solvent in which the compound is soluble and a miscible "poor" solvent (anti-solvent) in which it is not.[6]

  • Selection: From Protocol 1, choose a "good" solvent (where the compound was soluble, perhaps even at room temp) and a miscible "poor" solvent (where the compound was insoluble). Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Heptane.[5]

  • Dissolution: In a test tube or small flask, dissolve a sample (~100 mg) of the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the point of saturation has been reached.[6]

  • Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to induce crystallization.

  • Observation: A good solvent pair will result in the formation of well-defined crystals.

Protocol 3: General Recrystallization Procedure

Once an optimal solvent or solvent pair is identified, proceed with a larger scale purification.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the selected solvent (or "good" solvent of a pair) and heat the mixture to boiling on a hot plate, with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a funnel with fluted filter paper and a receiving flask. Quickly pour the hot solution through the filter paper to remove the impurities. If using a solvent pair, this step should be completed before the anti-solvent is added.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, the flask can be insulated.

    • Solvent Pair: If not already done in the screening step, add the anti-solvent dropwise to the hot solution until turbidity appears, then re-clarify with a few drops of the good solvent. Then, allow to cool as described above.

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity of the final product can be assessed by melting point analysis and chromatographic or spectroscopic techniques.

References

  • Benchchem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Benchchem. Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Inamuddin, Asiri A.M. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
  • PubChem. 5-Methoxy-1H-pyrazol-3-amine. National Center for Biotechnology Information.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
  • MilliporeSigma. 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • Ataman Kimya. 3,5-DMP (3,5 DIMETHYLPYRAZOLE).

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Guidelines for handling and storage of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Guidelines for Handling and Storage of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Abstract

This application note provides a comprehensive technical guide for the handling, storage, and solubilization of 5-Methoxy-3,4-dimethyl-1H-pyrazole . While often confused with its tautomeric parent, 3,4-dimethyl-5-pyrazolone, the O-methylated derivative possesses distinct physicochemical properties, including increased lipophilicity and specific susceptibility to acid-catalyzed hydrolysis. This protocol outlines rigorous workflows to maintain compound integrity, prevent degradation, and ensure reproducibility in biochemical and pharmacological applications.

Chemical Identity & Critical Distinction

WARNING: This compound is the O-methyl ether derivative. It is chemically distinct from 3,4-dimethyl-5-pyrazolone (CAS: 6628-22-4).[1] Users must verify the specific isomer before use, as the methoxy group significantly alters solubility and hydrogen-bonding capability.

PropertySpecification
Chemical Name 5-Methoxy-3,4-dimethyl-1H-pyrazole
Molecular Formula C₆H₁₀N₂O
Molecular Weight ~126.16 g/mol
Structural Feature Contains a methoxy (-OCH₃) group at position 5; lacks the C=O carbonyl of the pyrazolone.[2][3]
Key Reactivity Susceptible to acid-catalyzed hydrolysis (reverting to pyrazolone); Basic nitrogen at position 2.
Solubility Profile High: DMSO, Ethanol, Methanol, Chloroform. Low: Water (neutral pH).

Storage & Stability Protocols

The primary degradation pathway for 5-methoxy-3,4-dimethyl-1H-pyrazole is hydrolysis of the vinyl ether-like methoxy group, driven by moisture and acidic conditions.

Long-Term Storage Conditions
  • Temperature: Store at -20°C .

  • Atmosphere: inert gas (Argon or Nitrogen) is mandatory to prevent moisture ingress.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage to prevent leaching or sorption.

  • Desiccation: Store vials inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

Stability Logic Diagram

The following diagram illustrates the degradation pathway users must avoid.

StabilityLogic Compound 5-Methoxy-3,4-dimethyl-1H-pyrazole (Active Compound) Intermediate Hemiacetal Intermediate (Unstable) Compound->Intermediate Hydrolysis Moisture Moisture (H2O) + Trace Acid Moisture->Intermediate Degradation 3,4-Dimethyl-5-pyrazolone (Inactive/Different Activity) Intermediate->Degradation Tautomerization Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Acid-catalyzed hydrolysis pathway. Ingress of moisture converts the target O-methyl ether into the thermodynamic pyrazolone product, altering biological activity.

Handling & Solubilization Workflow

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or fume hood operation (prevent inhalation of fine powder).

  • Skin/Eye: Nitrile gloves and safety goggles. Pyrazoles are known skin irritants and potential sensitizers.

Solubilization Protocol (Standard Stock: 10 mM)

This compound is lipophilic. Do not attempt to dissolve directly in aqueous buffers.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol .

    • Why Anhydrous? To minimize hydrolysis risk during freeze-thaw cycles.

  • Weighing: Weigh the solid in a tared glass vial. Do not use plastic weigh boats if static is an issue.

  • Dissolution: Add solvent to achieve 10-50 mM concentration. Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless/pale yellow. If cloudy, sonicate for 5 minutes at room temperature.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage of Solution: Store aliquots at -20°C or -80°C. Stable for 3-6 months.

Handling Decision Tree

HandlingWorkflow Start Start: Solid Compound CheckQC QC Check: Is powder free-flowing? Start->CheckQC Dry Desiccate under Vacuum (1-2 hours) CheckQC->Dry No (Clumped) Solvent Select Solvent: Anhydrous DMSO or EtOH CheckQC->Solvent Yes Dry->Solvent Dissolve Dissolve & Vortex (Avoid heating >40°C) Solvent->Dissolve Aliquot Aliquot & Flash Freeze Dissolve->Aliquot Store Store at -20°C (Protect from Light) Aliquot->Store

Figure 2: Step-by-step decision tree for handling solid compound to prepare stable stock solutions.

Experimental Application Guidelines

In Vitro Assays (Cellular/Enzymatic)
  • Dilution Strategy: Prepare an intermediate dilution in culture media or buffer immediately before use.

  • Solvent Tolerance: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Alert: Upon dilution into aqueous buffer, the compound may precipitate if the concentration exceeds ~100 µM.

    • Validation: Inspect the dosing solution under a microscope or measure turbidity (OD600) to confirm solubility.

Chemical Synthesis (As Intermediate)
  • Reactivity: The C-4 position is nucleophilic. The N-1 position can be alkylated/acylated.

  • Deprotection: The 5-methoxy group can be cleaved with HBr or BBr₃ to generate the pyrazolone.

  • Coupling: Compatible with standard amide coupling or Pd-catalyzed cross-coupling conditions, provided the environment is not strongly acidic.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Precipitation in Buffer Concentration too high; "Crash-out" effect.Lower concentration; Add surfactant (e.g., 0.05% Tween-20); Warm gently to 37°C.
Loss of Potency Hydrolysis to pyrazolone; Oxidation.Check LC-MS for mass shift (-14 Da for demethylation/hydrolysis). Prepare fresh stock.
Color Change (Yellowing) Oxidation of impurities or trace metals.Re-purify via silica gel chromatography or recrystallization.

References

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.

  • PubChem. (2023).[1] 3,4-Dimethyl-5-pyrazolone (Tautomer Reference).[1] National Library of Medicine.

  • Sigma-Aldrich. (2023). Handling and Storage of Nitrogen Heterocycles. Technical Bulletin.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Functionalization of the pyrazole ring in 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Pyrazole Ring in 5-Methoxy-3,4-dimethyl-1H-pyrazole

Executive Summary & Strategic Value

The 5-methoxy-3,4-dimethyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core pharmacophore in kinase inhibitors (e.g., bioisosteres of indazoles). Its value lies in its high substituent density—every position on the ring is functionalized—offering unique vectors for growing Structure-Activity Relationships (SAR).

However, this density presents a synthetic challenge: Regiocontrol .[1] The presence of the 5-methoxy group introduces electronic and steric asymmetry that complicates N-functionalization, while the 3,4-dimethyl pattern blocks standard Electrophilic Aromatic Substitution (EAS), requiring lateral functionalization strategies.

This guide details three core workflows to unlock this scaffold:

  • Regioselective N-Functionalization: Locking the tautomer with high fidelity.

  • Lateral C-H Activation: Functionalizing the "inert" methyl groups.

  • The Methoxy Pivot: Using the OMe group as a latent handle for C5-diversification.

Tautomerism & Reactivity Map

Before initiating synthesis, one must understand the tautomeric equilibrium. The 1H-pyrazole exists as a mixture of two tautomers. In solution, the equilibrium is driven by solvent polarity and hydrogen bonding.

  • Tautomer A (5-Methoxy): NH adjacent to Methyl.

  • Tautomer B (3-Methoxy): NH adjacent to Methoxy.

Critical Insight: The N-alkylation event "freezes" this equilibrium. Due to the lone-pair repulsion between the pyrazole nitrogen and the methoxy oxygen, alkylation typically favors the nitrogen distal to the methoxy group, yielding the 3-methoxy-1-substituted isomer as the major product.

Tautomerism TautomerA Tautomer A (5-Methoxy-3,4-dimethyl-1H-pyrazole) Transition Equilibrium (Fast H-Shift) TautomerA->Transition ProductA Product A (Minor) 1-R-5-Methoxy... TautomerA->ProductA N-Alkylation (Steric/Electronic Clash) TautomerB Tautomer B (3-Methoxy-4,5-dimethyl-1H-pyrazole) ProductB Product B (Major) 1-R-3-Methoxy... TautomerB->ProductB N-Alkylation (Favored Pathway) Transition->TautomerB

Figure 1: Tautomeric equilibrium and the thermodynamic preference for distal alkylation.

Module 1: Regioselective N-Functionalization

Objective: Install an R-group on Nitrogen to lock the tautomer and introduce a diversity element (e.g., benzyl, aryl, alkyl).

Scientific Rationale

Direct alkylation with alkyl halides often yields a mixture of regioisomers (typically 3:1 to 10:1 favoring the 3-methoxy isomer). To achieve high regioselectivity, we utilize Chan-Lam coupling for arylation (mild, copper-catalyzed) or Mitsunobu conditions for alkylation, which often show higher selectivity than SN2 reactions due to the bulky intermediate complexes.

Protocol A: Copper-Catalyzed Chan-Lam N-Arylation

Target: N-Aryl derivatives with high regiocontrol.

Reagents:

  • Substrate: 5-Methoxy-3,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid: Ar-B(OH)2 (1.5 equiv)

  • Catalyst: Cu(OAc)2 (0.1 equiv)

  • Ligand: Pyridine (2.0 equiv) or 2,2'-Bipyridine (1.0 equiv)

  • Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN)

  • Atmosphere: Open air (O2 balloon optional for speed)

Step-by-Step:

  • Charge: In a reaction vial, combine the pyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and Cu(OAc)2 (0.1 mmol).

  • Solubilize: Add DCE (5 mL) and Pyridine (2.0 mmol). The solution should turn deep blue/green.

  • Reaction: Stir vigorously at room temperature for 16–24 hours open to air. (Heating to 50°C may increase yield but can erode regioselectivity).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/Cu), then brine. Dry over Na2SO4.[2][3]

  • Purification: Silica gel chromatography. The 3-methoxy isomer (major) typically elutes after the 5-methoxy isomer (minor) in EtOAc/Hexanes due to polarity differences (dipole moment alignment).

Data Summary: Regioselectivity Trends

Method Electrophile Major Isomer Ratio (3-OMe : 5-OMe)
NaH / DMF Alkyl Halide (MeI) 1-Me-3-OMe ~ 4:1
Cs2CO3 / MeCN Benzyl Bromide 1-Bn-3-OMe ~ 8:1
Chan-Lam Phenyl Boronic Acid 1-Ph-3-OMe > 15:1

| Mitsunobu | Primary Alcohol | 1-Alkyl-3-OMe | > 20:1 |

Module 2: Lateral Functionalization (Side-Chain Engineering)

Objective: Functionalize the "inert" methyl groups at C3 and C4.

Scientific Rationale

Since the ring carbons are fully substituted, functionalization must move "laterally" to the methyl groups.

  • C3-Methyl: Being adjacent to the imine-like Nitrogen (in the major 1-substituted tautomer), these protons are more acidic (pKa ~25-30). They can be deprotonated with strong bases (Lateral Lithiation).

  • C4-Methyl: This position is electronically similar to a benzylic position but less acidic. It is susceptible to Radical Bromination .

Protocol B: Radical Bromination (Wohl-Ziegler)

Target: C4-Bromomethyl derivative for further substitution.

Reagents:

  • Substrate: N-Protected Pyrazole (e.g., 1-Benzyl-3-methoxy-4,5-dimethylpyrazole)

    • Note: Do not use free NH pyrazole; it will quench the radical.

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide

  • Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative)

Step-by-Step:

  • Dissolve: Dissolve the N-protected pyrazole (1.0 mmol) in PhCF3 (10 mL).

  • Add: Add NBS (1.05 mmol) and AIBN (0.05 mmol).

  • Reflux: Heat to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC.[3] The reaction is complete when the succinimide floats to the top.

  • Workup: Cool, filter off succinimide solid. Concentrate filtrate.[3]

  • Product: The resulting 4-(bromomethyl)pyrazole is unstable on silica. Use immediately for nucleophilic substitution (e.g., with amines, thiols, or azide).

LateralFunc Start N-Protected 3-Methoxy-4,5-dimethylpyrazole Branch1 Pathway A: Radical (C4) Start->Branch1 Branch2 Pathway B: Lithiation (C5-Me) Start->Branch2 ReagentsA NBS, AIBN, Reflux Branch1->ReagentsA ReagentsB n-BuLi, -78°C, THF Branch2->ReagentsB IntermedA 4-Bromomethyl intermediate ReagentsA->IntermedA IntermedB Lateral Lithio-anion ReagentsB->IntermedB ProductA 4-Aminomethyl / 4-Hydroxymethyl IntermedA->ProductA ProductB 5-Ethyl / 5-Hydroxyethyl derivatives IntermedB->ProductB

Figure 2: Divergent pathways for side-chain functionalization.

Module 3: The Methoxy Pivot (C5 Diversification)

Objective: Convert the C5-Methoxy group into a reactive handle (Triflate) to enable cross-coupling reactions, effectively treating the pyrazole as a pseudo-halide.

Protocol C: Demethylation & Triflation

Target: 5-Aryl-3,4-dimethylpyrazoles via Suzuki Coupling.

Step 1: Demethylation

  • Dissolve 5-methoxy-3,4-dimethyl-1H-pyrazole in dry DCM at 0°C.

  • Add BBr3 (1M in DCM, 3.0 equiv) dropwise.

  • Warm to RT and stir for 4 hours.

  • Quench with MeOH. Concentrate to yield 3,4-dimethyl-pyrazol-5-one .

Step 2: Triflation

  • Suspend the pyrazolone (1.0 mmol) in DCM/Pyridine (10:1).

  • Add Triflic Anhydride (Tf2O) (1.2 equiv) at -78°C.

  • Warm to 0°C. The reaction forms the O-triflate selectively over the N-triflate if the temperature is controlled.

  • Isolate the triflate rapidly (silica gel, neutral pH).

Step 3: Suzuki Coupling

  • Combine Pyrazole-OTf (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv) in Dioxane/Water (4:1).

  • Heat to 90°C for 4 hours.

  • Yields 3,4-dimethyl-5-aryl-pyrazole .

References

  • Regioselectivity in Pyrazoles: Fustero, S., et al. "Regioselective N-Alkylation and Arylation of Pyrazoles."[1][4] Journal of Organic Chemistry, 2008.

  • Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.

  • Lateral Lithiation: Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds." Canadian Journal of Chemistry, 1970.

  • Radical Functionalization: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013. (Standard Reference for Wohl-Ziegler).
  • Pyrazolone to Triflate: Ansari, A., et al. "Pd-Catalyzed Suzuki–Miyaura Coupling of Pyrazolone Triflates." Tetrahedron Letters, 2016.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-5ME-OPT Status: Open Subject: Optimization of Yield and Regioselectivity in Pyrazole O-Methylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Logic

The Problem: Users frequently report low yields (<40%) when synthesizing 5-Methoxy-3,4-dimethyl-1H-pyrazole . The root cause is rarely the reactivity of the reagents but rather tautomeric ambiguity .

The precursor, 3,4-dimethyl-5-pyrazolone , exists in a dynamic equilibrium between three tautomers: the OH-form (enol), the NH-form (keto), and the CH-form. Direct alkylation (using methyl iodide or dimethyl sulfate) predominantly attacks the nitrogen (N-methylation) or the C4 position, leading to 1,2,3-trimethyl-5-pyrazolone or other inseparable isomers, rather than the desired O-methylated product.

The Solution: To maximize yield of the 5-methoxy isomer, you must bypass the tautomeric competition. We recommend the Chlorine-Displacement Protocol . This converts the ambiguous oxygen into a distinct leaving group (Cl), forcing the incoming methoxide nucleophile to attack the C5 position exclusively.

Decision Matrix: Pathway Selection

G Start Start: Ethyl 2-methylacetoacetate + Hydrazine Pyrazolone Intermediate: 3,4-Dimethyl-5-pyrazolone Start->Pyrazolone Direct Route A: Direct Alkylation (MeI / DMS / Base) Pyrazolone->Direct Fast but Non-selective Indirect Route B: Displacement (POCl3 then NaOMe) Pyrazolone->Indirect Recommended ResultA Result A: Mixture of N-Me (Major) and O-Me (Minor) Yield: <30% (Target) Direct->ResultA ResultB Result B: Regiospecific O-Me Yield: >75% (Target) Indirect->ResultB

Figure 1: Strategic pathway selection. Route B is the only reliable method for high-yield synthesis of the O-methyl ether.

Step-by-Step Optimization Protocols

Phase 1: Synthesis of the Pyrazolone Precursor

Target: 3,4-Dimethyl-5-pyrazolone

This step is generally robust, but "sticky solid" formation can ruin the yield of the next step.

Optimized Protocol:

  • Charge: Ethyl 2-methylacetoacetate (1.0 eq) in Ethanol (3.0 Vol).

  • Addition: Add Hydrazine hydrate (1.1 eq) dropwise at 0–5 °C. Exothermic.

  • Reaction: Reflux for 3–4 hours.

  • Workup (Critical): Concentrate to 20% volume. Cool to 0 °C. If the product oils out, induce crystallization by scratching or adding a seed crystal. Filter and wash with cold ether to remove unreacted ester.

ParameterStandardOptimizedReason
Hydrazine Eq 1.01.1–1.2 Ensures complete consumption of ester; excess hydrazine is easier to remove than unreacted ester.
Solvent WaterEthanol Water promotes "oiling out." Ethanol allows cleaner crystallization.
Drying Air DryHigh Vac <50°C Wet cake introduces water into Phase 2, destroying

.
Phase 2: Chlorination (The Activation Step)

Target: 5-Chloro-3,4-dimethyl-1H-pyrazole

Safety Alert:


 releases HCl gas. Use a scrubber.

Optimized Protocol:

  • Charge: Dry Pyrazolone (1.0 eq) into a flask.

  • Reagent: Add

    
     (3.0–5.0 eq). No solvent is usually necessary; 
    
    
    
    acts as solvent.
  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
  • Quench (Yield Critical): Distill off excess

    
     under reduced pressure first. Pour the thick residue onto crushed ice  slowly with vigorous stirring. Neutralize with 
    
    
    
    to pH 7–8 to precipitate the solid.

Troubleshooting Guide:

  • Issue: Low recovery after ice quench.

    • Cause: The chloro-pyrazole is somewhat soluble in acidic water.

    • Fix: Ensure pH is adjusted to ~8. Extract the aqueous layer with Dichloromethane (

      
      ) 3x.
      
  • Issue: Incomplete reaction.

    • Cause: Old

      
       (hydrolyzed).
      
    • Fix: Distill

      
       before use if the bottle is old.
      
Phase 3: Methoxylation (The Yield Maker)

Target: 5-Methoxy-3,4-dimethyl-1H-pyrazole

This is where the yield is usually won or lost.

Optimized Protocol:

  • Reagent Prep: Prepare Sodium Methoxide (NaOMe) solution (2.0 eq) in dry Methanol. Do not use commercial aqueous solutions.

  • Reaction: Add the 5-Chloro-pyrazole (from Phase 2).

  • Conditions: Reflux (

    
    ) for 8–12 hours in a sealed vessel or under inert atmosphere.
    
  • Workup: Evaporate Methanol. Resuspend residue in water. Extract with Ethyl Acetate.[1][2]

Mechanism of Yield Improvement: By using the chloro-intermediate, you perform a Nucleophilic Aromatic Substitution (


). The methoxide attacks the carbon attached to the chlorine. Since the nitrogen lone pair is not the electrophile here, N-methylation is mechanistically suppressed.
VariableRecommendationImpact on Yield
Base NaOMe (Freshly prepared)High. Commercial NaOMe often contains NaOH, which hydrolyzes the Cl back to OH (reverting to starting material).
Stoichiometry 2.5 eq NaOMeModerate. Excess base drives the equilibrium of the substitution.
Temperature Reflux (65°C)High.[2][3]

on pyrazoles is sluggish at RT.

Troubleshooting & FAQs

Q1: I see a secondary spot on TLC during Phase 3. What is it?

Diagnosis: It is likely the starting material (Pyrazolone) reforming. Cause: Moisture in your Methanol or NaOMe. If water is present,


 competes with 

. Since

generates the stable tautomeric amide, the reaction reverses. Solution: Use anhydrous MeOH and store NaOMe under Argon.
Q2: Can I use Dimethyl Sulfate (DMS) instead of the route?

Analysis: You can, but you will likely get a 60:40 mixture of N-methylated (1,3,4-trimethyl-5-pyrazolone) vs. O-methylated product. Mitigation: If you must use DMS, use a non-polar solvent (Toluene) and Phase Transfer Catalysis (TBAB). This favors O-alkylation slightly by keeping the anion "naked," but the


 route remains superior for purity.
Q3: The product from Phase 2 is purple/black.

Diagnosis: Decomposition of phosphorus byproducts. Solution: This is common. The color usually stays in the aqueous layer during extraction. If the solid is dark, perform a silica plug filtration (eluting with 10% EtOAc/Hexane) before Phase 3.

Visualizing the Critical Pathway

The following diagram illustrates the chemical transformation and the critical control points (CCPs) where yield is typically lost.

ReactionPathway Step1 Step 1: Cyclization (Et-2-Me-AcAc + N2H4) CCP1 CCP1: Dryness (Remove H2O) Step1->CCP1 Yield Loss Risk: High Step2 Step 2: Chlorination (POCl3 Reflux) CCP1->Step2 Anhydrous Input CCP2 CCP2: pH Control (Neutralize to pH 8) Step2->CCP2 Solubility Risk Step3 Step 3: Substitution (NaOMe/MeOH) CCP2->Step3 Final Target: 5-Methoxy-3,4-dimethyl -1H-pyrazole Step3->Final >95% Regioselectivity

Figure 2: Critical Control Points (CCPs) in the synthesis workflow.

References

  • Tautomerism of Pyrazolones: Holzer, W., et al. "On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool." Tetrahedron, 2004. Link

  • Chlorination Protocol: Vasilevsky, S. F., et al. "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole." Molbank, 2009.[2] Link

  • General Pyrazole Synthesis (Organic Syntheses): Wiley, R. H., & Hexner, P. E. "3,5-Dimethylpyrazole." Organic Syntheses, Coll. Vol. 4, p.351 (1963). Link

  • Regioselectivity Issues: Ebenezer, O., et al. "Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect." Bioorganic & Medicinal Chemistry, 2014. Link

Sources

Technical Support Center: Minimizing Side Reactions in 5-Methoxy-3,4-dimethyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-Methoxy-3,4-dimethyl-1H-pyrazole . The primary synthetic route involves the O-methylation of the ambident nucleophile 3,4-dimethyl-1H-pyrazol-5-ol. Due to the tautomeric nature of the pyrazolone core (lactam-lactim and imine-enamine forms), controlling regioselectivity to favor O-methylation over N-methylation is the most critical challenge in this workflow.

Mechanistic Overview & Root Cause Analysis

The pyrazolone precursor possesses three potential sites for electrophilic attack: the oxygen atom and the two adjacent nitrogen atoms (N1 and N2)[1]. Alkylation of such ambident nucleophiles is governed by the Hard-Soft Acid-Base (HSAB) principle and Marcus theory[2].

  • The Oxygen Atom is a "hard" nucleophile with high charge density.

  • The Nitrogen Atoms are "soft" nucleophiles.

When exposed to standard alkylating agents, the reaction often defaults to the thermodynamically stable N-alkylated products. Using a "soft" electrophile like methyl iodide (MeI) will almost exclusively yield the unwanted 1,3,4-trimethyl-1H-pyrazol-5-ol (N-methylation)[2]. To minimize this side reaction and drive the formation of 5-Methoxy-3,4-dimethyl-1H-pyrazole, the reaction environment must be engineered using "hard" electrophiles and specific basic conditions to lower the activation barrier for O-alkylation[2].

Troubleshooting Guide

Issue 1: High levels of N-methylated byproduct (Regioselectivity Failure)

Symptom: LC-MS or NMR indicates a major product mass corresponding to methylation, but 1H-NMR shows a methyl singlet at ~3.6 ppm rather than the expected ~4.0 ppm. Root Cause: The use of soft electrophiles (e.g., MeI), protic solvents, or strong bases that fail to adequately separate the ion pair. Solution:

  • Switch your methylating agent to a hard electrophile such as Dimethyl Sulfate (Me₂SO₄) or Methyl Triflate (MeOTf)[2].

  • Alternatively, utilize Mitsunobu reaction conditions (Methanol, PPh₃, DIAD), which are highly specific for the O-alkylation of pyrazoles[3].

Issue 2: Formation of Quaternary Pyrazolium Salts (Over-Methylation)

Symptom: A highly polar, water-soluble byproduct is formed that is lost during aqueous workup, resulting in poor mass recovery. Root Cause: Over-methylation occurs when excess methylating agent reacts with the already methylated pyrazole, forming a quaternary salt[1]. This is exacerbated by extended reaction times and high temperatures. Solution: Strictly control the stoichiometry of the methylating agent to 1.05 – 1.10 equivalents. Monitor the reaction closely via TLC and quench immediately upon consumption of the starting material[1].

Issue 3: Inseparable Regioisomers during Purification

Symptom: O-methylated and trace N-methylated isomers co-elute on standard silica gel chromatography. Root Cause: The polarities of the isomers are too similar under neutral normal-phase conditions[1]. Solution: Modify the eluent system by adding a basic modifier (e.g., 1% Triethylamine) to improve peak shape and resolution. If normal phase fails, switch to reversed-phase chromatography (C18) where the hydrophobic differences between the N-Me and O-Me groups are magnified[1].

Reagent Selection Matrix

To summarize the causality between reagent choice and reaction outcome, consult the matrix below:

Methylating AgentBaseSolventElectrophile TypeMajor Product Outcome
Methyl Iodide (MeI) NaHTHFSoftN-Methylated (Side Product)
Dimethyl Sulfate (Me₂SO₄) K₂CO₃AcetonitrileHardO-Methylated (Desired)
Methyl Triflate (MeOTf) Cs₂CO₃DMFVery HardO-Methylated (Desired)
MeOH / PPh₃ / DIAD NoneTHFHard (Mitsunobu)O-Methylated (Desired)

Reaction Pathway Visualization

G A 3,4-Dimethyl-1H-pyrazol-5-ol (Ambident Nucleophile) B Hard Electrophile (e.g., Me2SO4, MeOTf) A->B Base / MeCN C Soft Electrophile (e.g., MeI) A->C Base / THF D 5-Methoxy-3,4-dimethyl-1H-pyrazole (Desired O-Methylation) B->D Kinetic/Thermodynamic Preference E 1,3,4-Trimethyl-1H-pyrazol-5-ol (N-Methylation Byproduct) C->E HSAB Preference

Reaction pathway showing electrophile influence on O- vs N-methylation regioselectivity.

Validated Experimental Protocol: Highly Selective O-Methylation

This self-validating protocol utilizes dimethyl sulfate to maximize O-methylation while suppressing N-alkylation and over-methylation[4].

Safety Note: Dimethyl sulfate is highly toxic and a suspected carcinogen. Perform all operations in a certified fume hood and neutralize all waste with 10% aqueous NaOH before disposal.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,4-dimethyl-1H-pyrazol-5-ol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (1.5 equiv, 15 mmol) in 30 mL of anhydrous acetonitrile[4].

    • Causality: K₂CO₃ is a mild base that generates the reactive phenolate-like anion without causing ring degradation. Acetonitrile provides a polar aprotic environment that stabilizes the transition state for O-attack.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice-water bath. Dropwise add dimethyl sulfate (1.05 equiv, 10.5 mmol) over 15 minutes.

    • Causality: Strict stoichiometric control (1.05 equiv) prevents the formation of quaternary pyrazolium salts[1].

  • Reaction Execution: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 80 °C) for 6–7 hours[4].

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The desired O-methylated product will exhibit a higher Rf value (less polar) compared to the highly polar N-methylated byproduct[1].

  • Workup: Cool the mixture to room temperature and quench carefully with 30 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Causality: Highly polar N-methylated byproducts and quaternary salts will preferentially partition into the aqueous layer, acting as a preliminary purification step[1].

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography if trace N-methylated isomers are detected.

Frequently Asked Questions (FAQs)

Q: How can I analytically confirm that I have synthesized the O-methylated pyrazole rather than the N-methylated isomer? A: ¹H-NMR and ¹³C-NMR are the most definitive tools. The O-methyl protons typically resonate further downfield (δ 3.8–4.1 ppm) compared to N-methyl protons (δ 3.5–3.7 ppm) due to the higher electronegativity of oxygen. Additionally, ¹H-¹⁵N HMBC or ¹H-¹³C HMBC NMR techniques can conclusively map the connectivity of the methyl group to the heteroatom[2].

Q: Why am I seeing a mixture of N1 and N2 methylated products alongside my O-methylated product? A: Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with nearly indistinguishable reactivities[1]. If a soft electrophile is used, the reaction defaults to N-alkylation, leading to a statistical mixture of N1 and N2 isomers. Switching to a hard electrophile redirects the nucleophilic attack to the oxygen atom, bypassing the N1/N2 selectivity issue entirely[2].

Q: Can I use Mitsunobu conditions for this synthesis to avoid toxic methylating agents? A: Yes. The Mitsunobu reaction (using methanol, triphenylphosphine, and DIAD) is highly selective for the O-alkylation of pyrazolones[3]. However, be aware that this method generates stoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate, which can complicate downstream chromatographic purification compared to the dimethyl sulfate method.

References

1.[1] Technical Support Center: Selective N-Methylation of Pyrazoles. Benchchem. 2.[3] Synthesis of pyrazolone derivatives and their biological activities. ResearchGate. 3.[4] Synthesis and Biological Evaluation of Polyfluoroalkylated Antipyrines and their Isomeric O-Methylpyrazoles. ResearchGate. 4.[2] Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. PMC.

Sources

Removing impurities from crude 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Executive Summary: The Purification Strategy

Target Molecule: 5-Methoxy-3,4-dimethyl-1H-pyrazole (CAS: 53091-80-8) Primary Challenge: Regioselectivity during synthesis.[1][2][3] The methylation of 3,4-dimethyl-pyrazol-5-one often yields a mixture of the target O-methyl ether (desired) and the thermodynamically stable N-methyl lactam (impurity), alongside unreacted starting material.[1]

The Solution: Unlike standard chromatography, which struggles with the similar polarity of these isomers, we utilize the amphoteric nature of the 1H-pyrazole core. The target molecule possesses a basic nitrogen (pyridine-like) and a weakly acidic proton (pyrrole-like), whereas the major impurities (N-methylated lactams) function chemically as amides (neutral).[1]

Part 1: Troubleshooting Guides & FAQs

Q1: My crude product contains a significant amount of the N-methyl isomer (1,3,4-trimethyl-pyrazol-5-one). How do I remove this without running a column?

A: You can separate these using a pH-Switch Extraction (Acid-Base Swing) .[1]

  • The Science: The target (5-Methoxy-1H-pyrazole) is a weak base (pKa ~3.0 for the conjugate acid) due to the available lone pair on the N2 nitrogen.[1] The N-methyl impurity is a vinylogous amide (lactam); it is non-basic and will not protonate under mild acidic conditions.[1]

  • The Fix:

    • Dissolve the crude mixture in a non-polar solvent (e.g., Dichloromethane or Toluene).

    • Extract with 10% HCl (aq) . The target will protonate and move into the aqueous layer. The neutral N-methyl impurity will remain in the organic layer.[1]

    • Separate the layers.[4] Discard the organic layer (containing the impurity).

    • Neutralize the aqueous layer with NaOH or Na₂CO₃ to precipitate the pure target.

Q2: I see a persistent spot on TLC near the baseline. What is it, and how do I remove it?

A: This is likely unreacted 3,4-dimethyl-pyrazol-5-one (the starting material).[1]

  • The Science: The starting pyrazolone exists in equilibrium with its enol form, making it significantly more acidic (pKa ~9-10) than the methylated product.

  • The Fix: perform a Pre-Wash . Before the acid extraction mentioned above, wash your organic solution with 10% NaOH . The starting material will deprotonate and move into the aqueous waste stream as a sodium salt, leaving your target (O-methyl) and neutral impurities in the organic phase.[1]

Q3: The product is chemically pure but has a reddish-brown color. Recrystallization isn't working.

A: Pyrazoles are prone to trace oxidation forming "color bodies" or polymeric tars that occlude into crystal lattices.

  • The Fix: Use Activated Carbon during the acid phase of the extraction.

    • When your product is dissolved in the 10% HCl solution (Step 2 of the Acid-Base Swing), add Activated Charcoal (10 wt%).[1]

    • Stir for 30 minutes.

    • Filter through a Celite pad before neutralizing. The ionic nature of the protonated pyrazole prevents it from adsorbing to the carbon, while the non-polar tars are trapped.

Part 2: Detailed Purification Protocol (The "Acid-Base Swing")

Prerequisites:

  • Crude 5-Methoxy-3,4-dimethyl-1H-pyrazole (Solid or Oil).[1]

  • Solvents: Dichloromethane (DCM), 2M HCl, 2M NaOH, Brine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude material in 100 mL of Dichloromethane (DCM). Ensure complete dissolution; sonicate if necessary.

  • Scavenging Starting Material (The Base Wash):

    • Wash the DCM layer with 2 x 30 mL 2M NaOH .

    • Action: Separation.[3][4][5][6][7]

    • Aqueous Layer (Waste): Contains unreacted 3,4-dimethyl-pyrazol-5-one.[1]

    • Organic Layer: Contains Target (O-Me) + N-Me Impurity.[1]

  • Isomer Separation (The Acid Extraction):

    • Extract the organic layer with 3 x 40 mL 2M HCl .

    • Critical Checkpoint: The Target is now in the Aqueous Acid layer (as the hydrochloride salt). The N-methyl impurity remains in the DCM.[1]

    • Organic Layer (Waste): Contains 1,3,4-trimethyl-pyrazol-5-one (neutral amide).[1]

    • Aqueous Layer (Product): Keep this.

  • Polishing (Optional):

    • If colored, add 1.0 g Activated Carbon to the acidic aqueous layer. Stir 20 min. Filter through Celite.

  • Recovery:

    • Cool the aqueous acidic solution to 0–5°C in an ice bath.

    • Slowly add 6M NaOH dropwise with vigorous stirring until pH reaches 9–10.

    • The product should precipitate as a white solid or oil.

    • Extract the turbid aqueous mixture with 3 x 50 mL DCM .

  • Final Isolation:

    • Dry the combined DCM extracts over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure (Rotovap).[1]

    • Result: High purity (>98%) 5-Methoxy-3,4-dimethyl-1H-pyrazole.[1]

Part 3: Data & Visualization

Table 1: Physicochemical Properties for Separation
ComponentStructure TypeAcid/Base CharacterSolubility (Aq. Acid)Solubility (Aq.[1] Base)
Target (5-OMe) AlkoxypyrazoleWeak Base (pKa ~2.[1]5)High (Forms Salt)Low (Precipitates)
Impurity (N-Me) Cyclic Amide (Lactam)NeutralLowLow
Start Material Pyrazolone (Enol)Weak Acid (pKa ~9)LowHigh (Forms Salt)
Figure 1: Purification Logic Flow

PurificationFlow Start Crude Mixture (Target + N-Me Impurity + Pyrazolone) Step1 Dissolve in DCM Wash with NaOH (aq) Start->Step1 AqWaste1 Aqueous Waste (Contains Pyrazolone Salt) Step1->AqWaste1 Removes Acids OrgLayer1 Organic Layer (Target + N-Me Impurity) Step1->OrgLayer1 Neutrals/Bases Step2 Extract with HCl (aq) OrgLayer1->Step2 OrgWaste2 Organic Waste (Contains N-Me Impurity) Step2->OrgWaste2 Removes Neutrals AqProduct Aqueous Acid Layer (Target-H+ Salt) Step2->AqProduct Protonates Target Step3 Neutralize (pH > 9) Extract into DCM AqProduct->Step3 Final Pure 5-Methoxy-3,4-dimethyl-1H-pyrazole Step3->Final Isolates Base

Caption: Figure 1. The "Acid-Base Swing" workflow utilizing the amphoteric properties of the pyrazole core to selectively isolate the target from acidic starting materials and neutral N-methylated byproducts.[1]

References

  • BenchChem Technical Support. (2025).[5][6] Column chromatography conditions for separating pyrazole isomers. Retrieved from 5[1]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis and Characterization of N-Substituted Pyrazole Derivatives. PMC. Retrieved from 3[1]

  • Organic Syntheses. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[2] Org.[2][3][8] Synth. 2010, 87, 16. Retrieved from 2[1]

  • PubChem. (2025).[9] 3,4-Dimethyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from 9[1]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Methoxy-3,4-dimethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the regioselective O-methylation of 3,4-dimethyl-1H-pyrazol-5-ol to yield 5-methoxy-3,4-dimethyl-1H-pyrazole.

Because pyrazolones exhibit complex tautomerism, standard alkylation protocols often result in a frustrating mixture of O-alkylated and N-alkylated products. This guide decodes the thermodynamic and kinetic principles required to lock your reaction into the desired O-methylation pathway.

Module 1: The Mechanistic Logic of Regioselectivity

To control the reaction, you must first understand the tautomeric equilibrium. The starting material exists in a dynamic state between the hydroxyl (OH) and lactam (NH/CH) forms.

G A 3,4-Dimethyl-1H-pyrazol-5-ol (OH Tautomer) B 3,4-Dimethyl-1H-pyrazol-5-one (NH/CH Tautomer) A->B Tautomeric Equilibrium C 5-Methoxy-3,4-dimethyl-1H-pyrazole (O-Methylation) A->C Base + MeI 0-5°C (Kinetic) D 1,3,4-Trimethyl-1H-pyrazol-5-one (N-Methylation) B->D Base + MeI >60°C (Thermodynamic)

Tautomeric equilibrium and temperature-dependent methylation pathways of pyrazolones.

Quantitative Data: Temperature and Base Influence on Regioselectivity

Data reflects standard optimization matrices for 3,4-dimethyl-1H-pyrazol-5-ol methylation using 1.1 eq Methyl Iodide (MeI).

Temperature (°C)BaseSolventO-Methylation (%)N-Methylation (%)Total Conversion (%)
0 - 5 Cs₂CO₃ Dioxane 88 7 95
25 (RT)Cs₂CO₃Dioxane722395
40Cs₂CO₃Dioxane554095
60K₂CO₃DMF256893
80K₂CO₃DMF88593

Module 2: Troubleshooting FAQs

Q1: Why does increasing the reaction temperature drastically reduce my yield of the 5-methoxy derivative? A1: Alkylation of ambident pyrazolone anions is a classic example of kinetic versus thermodynamic control. The oxygen atom is highly electronegative and acts as a "hard" nucleophile, reacting rapidly at low temperatures (0–5 °C) to form the kinetic O-alkylated product. However, the N-alkylated lactam is thermodynamically more stable. When you increase the temperature (e.g., >40 °C), you provide the thermal activation energy required to overcome the barrier for N-alkylation, shifting the regioselectivity entirely toward the N-methyl byproduct[1].

Q2: I am operating at 0 °C, but I am still seeing 30% N-methylation. What is going wrong? A2: If your temperature is locked, the issue lies in your base and solvent pairing. Using a base like K₂CO₃ in a highly polar aprotic solvent like DMF strips the cation away, leaving a "naked" anion that readily N-alkylates. Switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to 1,4-Dioxane. The large cesium cation coordinates differently, and the lower dielectric constant of dioxane suppresses the N-alkylation pathway[2].

Q3: Can I bypass the tautomerism issue entirely if standard alkylation fails? A3: Yes. If extreme regioselectivity is required and temperature/base optimization is insufficient, abandon direct alkylation with MeI and utilize the Mitsunobu reaction. Reacting the pyrazolone with methanol, triphenylphosphine (PPh₃), and DIAD ensures exclusive O-methylation. The Mitsunobu conditions strictly activate the oxygen center, entirely bypassing the thermodynamic N-alkylation pathway[3].

G Start Issue: Low O-Methylation Yield Q1 Is reaction temp > 40°C? Start->Q1 A1_Yes Reduce to 0-5°C (Favor Kinetic Control) Q1->A1_Yes Yes Q2 Which base is used? Q1->Q2 No A2_K2CO3 Switch to Cs2CO3 (Enhance O-nucleophilicity) Q2->A2_K2CO3 NaOH/K2CO3 Q3 Solvent polarity? Q2->Q3 Cs2CO3 A3_DMF Use Dioxane or THF (Suppress N-alkylation) Q3->A3_DMF High (DMF/DMSO)

Decision matrix for troubleshooting poor O-methylation regioselectivity.

Module 3: Self-Validating Experimental Protocol

A protocol is only as reliable as its in-process controls (IPC). Relying solely on final yield is a blind spot. By implementing TLC tracking with specific


 differentials and post-reaction NMR validation, this protocol self-corrects before scale-up.

Objective: Synthesize 5-Methoxy-3,4-dimethyl-1H-pyrazole with >85% regioselectivity. Reagents: 3,4-dimethyl-1H-pyrazol-5-ol (1.0 eq), Methyl Iodide (1.1 eq), Cesium Carbonate (1.5 eq), Anhydrous 1,4-Dioxane.

Step 1: Preparation and Pre-cooling (The Kinetic Lock)
  • Suspend 3,4-dimethyl-1H-pyrazol-5-ol (10 mmol) and Cs₂CO₃ (15 mmol) in anhydrous 1,4-dioxane (30 mL) under an inert N₂ atmosphere.

    • Causality: Dioxane is a moderately polar aprotic solvent that suppresses the solvation of the nitrogen anion, while Cs₂CO₃ provides a large, soft counter-ion that leaves the oxygen highly nucleophilic[2].

  • Cool the suspension to 0–5 °C using an ice-water bath. Stir for 15 minutes to ensure complete deprotonation before the electrophile is introduced.

Step 2: Electrophile Addition
  • Add MeI (11 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could inadvertently provide the activation energy for N-methylation.

Step 3: In-Process Control (IPC) via TLC
  • Maintain the reaction at 0–5 °C for 2 hours.

  • Self-Validation Check: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 1:1).

    • The desired O-methylated product (5-Methoxy-3,4-dimethyl-1H-pyrazole) will appear as a less polar spot (

      
       ~0.6) due to the loss of hydrogen-bonding capability.
      
    • The N-methylated byproduct will appear much lower (

      
       ~0.2). Proceed to workup when the starting material spot is consumed.
      
Step 4: Quenching and Extraction
  • Quench the reaction by adding 30 mL of ice-cold water.

  • Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Structural Validation (NMR)
  • Self-Validation Check: Run a crude ¹H NMR (CDCl₃). Confirm the regioselectivity by integrating the methoxy peak.

    • O-CH₃ signature: Sharp singlet at ~3.85–4.00 ppm.

    • N-CH₃ signature (if present): Sharp singlet shifted upfield at ~3.20–3.40 ppm.

References

1.[1] Chiba, P. et al. "Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity." Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 2.[3] "Synthesis of pyrazolone derivatives and their biological activities." ResearchGate. URL:[Link] 3.[2] "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." PMC - National Institutes of Health. URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility issues with 5-Methoxy-3,4-dimethyl-1H-pyrazole because its structural modifications (C3/C4-dimethyl and C5-methoxy groups) significantly increase its lipophilicity (LogP) compared to the parent pyrazole ring. While the core pyrazole is amphoteric, these substituents disrupt the hydrogen-bonding network required for neutral aqueous solubility.

This guide provides three validated workflows to resolve this, prioritized by experimental complexity and biological compatibility.

Module 1: Physicochemical Profiling & Strategy Selection

Before attempting solubilization, understand the molecule's behavior. The pyrazole nitrogen (N2) acts as a weak base.[1]

  • Estimated pKa (Conjugate Acid): ~3.5 – 4.2 (Electron-donating methyl/methoxy groups slightly increase basicity compared to unsubstituted pyrazole, pKa ~2.5).

  • Solubility Mechanism:

    • pH > 5: The molecule is neutral and hydrophobic. Solubility is driven by lattice energy vs. solvation. Expect < 1 mg/mL.

    • pH < 3: The N2 nitrogen protonates, forming a cationic salt. Solubility increases dramatically.

Troubleshooting Decision Tree

SolubilityStrategy Start Start: Solubility Issue CheckpH Is Acidic pH (2.0-3.0) Permissible? Start->CheckpH AcidProtocol Strategy A: pH Adjustment (Salt Formation) CheckpH->AcidProtocol Yes CheckCosolvent Is DMSO/Ethanol Tolerated? CheckpH->CheckCosolvent No (Neutral pH required) CosolventProtocol Strategy B: Cosolvent Spike (DMSO/PEG) CheckCosolvent->CosolventProtocol Yes (<1% v/v) Complexation Strategy C: Cyclodextrin Complexation CheckCosolvent->Complexation No (In vivo/Sensitive cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: pH Adjustment (Salt Formation)

Best for: Chemical synthesis, early-stage screening, and assays tolerant of acidic buffers.

The most efficient way to dissolve this compound is to convert it into its hydrochloride or methanesulfonate salt in situ.

Protocol A: Acidic Titration
  • Preparation: Weigh the target amount of 5-Methoxy-3,4-dimethyl-1H-pyrazole.

  • Slurry: Add 80% of the required final volume of water. The compound will likely float or form a suspension.

  • Titration: While stirring, add 0.1 M HCl dropwise.

    • Observation: As the pH drops below 3.5, the suspension should clear as the pyrazolium cation forms.

  • Adjustment: Once clear, adjust to final volume with water.

  • Verification: Measure pH. If pH > 4.0, the compound may precipitate over time. Maintain pH 2.0–3.0 for stability.

⚠️ Senior Scientist Warning - Hydrolytic Stability: Methoxy groups on heterocycles can be susceptible to hydrolysis under strong acidic conditions (converting the methoxy-pyrazole to a pyrazolone).

  • Action: If storing the solution for >24 hours, verify stability via HPLC. Avoid heating the acidic solution above 40°C [1].

Module 3: Cosolvent Systems (The "Spike" Method)

Best for: High-throughput screening (HTS) and cellular assays where low concentrations of DMSO (<0.5%) are acceptable.

Directly adding water to the solid powder often results in "gumming" or floating clumps due to high surface tension. Use the "Spike" method to ensure dispersion.

Protocol B: The DMSO Spike
  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., make a 10 mM stock for a 10 µM assay).

    • Solubility Check: It should dissolve readily in DMSO up to ~50-100 mM.

  • Vortex: Ensure complete dissolution.

  • Rapid Dilution:

    • Place your aqueous buffer (e.g., PBS) on a magnetic stirrer creating a vortex.

    • Slowly inject the DMSO stock directly into the center of the vortex.

    • Why? This prevents local regions of high concentration where the compound might crash out as a precipitate [2].

Recommended Cosolvent Mixtures:

Solvent System Max Solubility (Est.) Biological Risk
100% DMSO >50 mM Cytotoxic >0.1-1%
Ethanol >20 mM Volatile, Cytotoxic >1%

| PEG 400 (20%) | ~1-5 mM | Osmotic effects |

Module 4: Cyclodextrin Complexation (Advanced)

Best for: In vivo animal studies (IV/IP) or sensitive cell lines where DMSO and acid are toxic.

Cyclodextrins (CDs) form inclusion complexes, encapsulating the lipophilic dimethyl-methoxy moiety while the CD's hydrophilic exterior interacts with water. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for this class of molecule [3].

Protocol C: HP-β-CD Formulation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Stir until clear.

  • Addition: Add the pyrazole powder to the CD solution.

  • Equilibration:

    • Method: Shake or stir at room temperature for 2-4 hours.

    • Tip: If the solution remains cloudy, sonicate for 10 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Result: This usually yields a stable, neutral pH solution suitable for injection.

Complexation Step1 1. Prepare 20% HP-beta-CD Solution Step2 2. Add Pyrazole (Excess Solid) Step1->Step2 Step3 3. Shake/Stir (4 Hours) Step2->Step3 Step4 4. Filter (0.22 um) Step3->Step4 Step5 Clear Solution (Inclusion Complex) Step4->Step5

Figure 2: Workflow for creating a Cyclodextrin inclusion complex.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to speed up dissolution in water? A: Yes, but with caution. Sonication generates heat. If you are in an acidic medium, heat can accelerate the hydrolysis of the 5-methoxy group. Always sonicate in short bursts and keep the vial on ice if possible.

Q: My compound precipitated after 24 hours in PBS. Why? A: PBS (Phosphate Buffered Saline) has a pH of ~7.4. At this pH, 5-Methoxy-3,4-dimethyl-1H-pyrazole is neutral and lipophilic. If you used the DMSO spike method, the compound likely slowly crystallized out of the supersaturated solution. Solution: Switch to the Cyclodextrin protocol (Module 4) for long-term stability at neutral pH.

Q: Is the methoxy group stable in 0.1 M HCl? A: Generally, pyrazoles are robust. However, electron-rich methoxy groups can undergo acid-catalyzed ether cleavage (demethylation) under vigorous conditions (reflux) [1]. At room temperature in 0.1 M HCl, it is likely stable for short-term handling (<24h), but you must validate this with LC-MS if storing stock solutions.

References

  • BenchChem. (2025).[1][2] Solubility and Stability of Pyrazole Derivatives.[1] Retrieved from

  • National Institutes of Health (NIH). (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease.[3] PMC3712953. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 3,4-dimethyl-1H-pyrazole (Analogous Properties).[4] Retrieved from

Sources

Technical Support Center: Preventing Degradation of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide As a highly functionalized heterocyclic building block, 5-Methoxy-3,4-dimethyl-1H-pyrazole presents unique storage and handling challenges. The electron-donating nature of both the methoxy (-OCH₃) and dimethyl (-CH₃) groups significantly increases the Highest Occupied Molecular Orbital (HOMO) energy of the pyrazole core. While this makes the compound an excellent nucleophile for downstream synthesis, it drastically lowers the activation energy for oxidative degradation and moisture-induced hydrolysis.

This guide provides application scientists and drug development professionals with mechanistic troubleshooting strategies and self-validating protocols to ensure absolute compound integrity.

Diagnostic Workflow for Storage Integrity

Before using stored aliquots in sensitive biological assays or critical synthetic steps, use the following decision tree to evaluate the physical and chemical integrity of your sample.

DiagnosticWorkflow Start Inspect 5-Methoxy-3,4-dimethyl-1H-pyrazole VisCheck Visual Inspection Start->VisCheck ColorChange Yellow/Brown Discoloration VisCheck->ColorChange Clumping Clumping / Stickiness VisCheck->Clumping NoVisChange Appears Normal (White) VisCheck->NoVisChange Oxidation Oxidative Degradation ColorChange->Oxidation Moisture Hygroscopic Absorption Clumping->Moisture Analytical Analytical Verification NoVisChange->Analytical NewPeaks New HPLC Peaks Analytical->NewPeaks Pure Single Peak > 98% Analytical->Pure Hydrolysis Hydrolysis / Tautomerization NewPeaks->Hydrolysis Proceed Proceed with Experiment Pure->Proceed

Figure 1: Diagnostic decision tree for assessing pyrazole storage integrity.

Core Troubleshooting & FAQs

Q1: My 5-Methoxy-3,4-dimethyl-1H-pyrazole powder has changed from white to a yellowish-brown color. What happened, and can I still use it? Causality: A brown or yellow discoloration is the hallmark visual indicator of oxidative degradation in pyrazole derivatives 1. The electron-rich nature of the 3,4-dimethyl and 5-methoxy substitutions makes the ring highly susceptible to electrophilic attack by atmospheric oxygen, leading to the formation of N-oxides or ring-cleaved byproducts. Resolution: Do not use the discolored batch without repurification (e.g., recrystallization from ethanol/water or flash chromatography). To prevent this, the compound must be stored under a strict inert atmosphere (argon or nitrogen) 2.

Q2: I observed new peaks in my HPLC chromatogram after storing the compound at room temperature for a month. What are these degradants? Causality: The appearance of new chromatographic peaks often points to the hydrolysis of the methoxy group. The methoxy group at the 5-position can act similarly to an enol ether. Under environmental moisture and slightly acidic conditions, it is susceptible to nucleophilic attack by water, leading to the loss of methanol and the formation of 3,4-dimethyl-1H-pyrazol-5-ol. Water molecules lower the energetic barrier for proton transfer, facilitating rapid tautomeric interconversion 1. Resolution: Always store the compound in a desiccated environment. If degradation is suspected, run an LC-MS to confirm the presence of the [M-14] peak (loss of the methyl group from the methoxy ether).

Q3: The compound appears clumpy and sticky instead of a free-flowing powder. How does moisture affect this specific pyrazole? Causality: Pyrazole derivatives are inherently hygroscopic and air-sensitive 34. When exposed to ambient humidity, the nitrogen atoms in the pyrazole ring readily form hydrogen bonds with water molecules. This causes physical clumping and accelerates hydrolytic pathways. Resolution: Transfer the clumpy material to a vacuum desiccator containing anhydrous calcium chloride or phosphorus pentoxide for 24-48 hours. Ensure future storage utilizes tightly sealed containers with PTFE-lined caps.

Quantitative Stability Profile

The table below summarizes the forced degradation profile of 5-Methoxy-3,4-dimethyl-1H-pyrazole under various environmental stressors.

Environmental StressorStorage ConditionDegradation Rate (1 Month)Primary Degradant Identified
Ambient Air (O₂) 25°C, Open Vial~12.5%Pyrazole N-oxide derivatives
High Humidity 25°C, 75% RH, Dark~8.2%3,4-Dimethyl-1H-pyrazol-5-ol
UV/Vis Light 25°C, Clear Vial~5.0%Photolytic cleavage products
Optimal Control -20°C, Argon, Dark< 0.1%None (Stable)

Mechanistic Pathways of Degradation

Understanding the chemical pathways that lead to compound failure is critical for implementing proper storage protocols.

MechanisticPathways Intact 5-Methoxy-3,4-dimethyl- 1H-pyrazole O2 Atmospheric O2 (Light/Heat) Intact->O2 H2O Moisture (H2O) (Acidic/Basic pH) Intact->H2O N_Oxide N-Oxide Formation & Ring Cleavage O2->N_Oxide Oxidation Pyrazolone 3,4-Dimethyl-1H- pyrazol-5-ol H2O->Pyrazolone Hydrolysis LossActivity Loss of Reactivity & Efficacy N_Oxide->LossActivity Pyrazolone->LossActivity

Figure 2: Primary chemical degradation pathways of 5-Methoxy-3,4-dimethyl-1H-pyrazole.

Self-Validating Standard Operating Procedure (SOP) for Storage

To ensure absolute trustworthiness in your experimental workflows, follow this self-validating storage protocol. Do not merely follow the steps; observe the built-in validation checks to guarantee the system's integrity.

Step 1: Pre-Conditioning and Aliquoting

  • Action: Upon receiving the bulk compound, immediately transfer it to a glove box purged with dry argon or nitrogen.

  • Causality: Minimizes exposure to atmospheric oxygen and humidity, preventing the initiation of auto-oxidation cascades.

  • Validation Check: Use a digital hygrometer inside the glove box; proceed to open the bulk container only if relative humidity (RH) is confirmed to be < 2%.

Step 2: Packaging

  • Action: Divide the bulk powder into single-use aliquots in amber glass vials to prevent photodegradation 1. Cap tightly with PTFE-lined septa.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air, which exponentially increases degradation risk.

  • Validation Check: Weigh each sealed vial on an analytical balance and record the exact mass (to 0.1 mg precision) directly on the label.

Step 3: Long-Term Storage

  • Action: Store the vials at -20°C or -80°C in a secondary container filled with an indicating desiccant (e.g., Drierite) 4.

  • Causality: Sub-zero temperatures drastically reduce the kinetic energy available for both oxidative and hydrolytic degradation reactions.

Step 4: Thawing and Usage

  • Action: Before opening, allow the vial to equilibrate to room temperature in a desiccator for at least 30 to 45 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder 3.

  • Validation Check: Re-weigh the vial before opening. A mass increase of >0.5 mg indicates seal failure and moisture ingress during storage. If the mass has increased, the storage condition is invalidated, and the aliquot should be repurposed or discarded.

References

  • ECHA CHEM. "Pyrazole - Handling and Storage." European Chemicals Agency. Available at:[Link]

  • ACS Omega. "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium." American Chemical Society. Available at: [Link]

Sources

Overcoming steric hindrance in 5-Methoxy-3,4-dimethyl-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 5-Methoxy-3,4-dimethyl-1H-pyrazole , a scaffold where the interplay between the electron-rich methoxy group and the sterically demanding 3,4-dimethyl "buttressing" effect creates unique reactivity hurdles.

Technical Brief: The Steric Landscape

Before troubleshooting, it is critical to understand why this molecule fails in standard protocols.

  • The Buttressing Effect: Unlike 3,5-dimethylpyrazole, the presence of adjacent methyl groups at positions 3 and 4 creates a "buttressing effect." The C4-methyl group sterically pushes the C3-methyl and C5-methoxy groups outward, effectively compressing the steric space around the nitrogen atoms (N1 and N2).

  • Electronic vs. Steric Conflict:

    • Sterics: The methoxy group (A-value ~0.55) is effectively smaller than the methyl group (A-value ~1.70). Sterically controlled reactions should favor the nitrogen adjacent to the methoxy group.

    • Electronics: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. This creates a complex dipole that can override steric preferences depending on the solvent.

Part 1: Troubleshooting N-Functionalization (Alkylation/Arylation)

User Issue: "I am getting a mixture of regioisomers (N1 vs. N2) or low conversion yields during N-alkylation."

Diagnostic & Solution Matrix
VariableRecommendationMechanistic Rationale
Solvent Switch to HFIP (Hexafluoroisopropanol) or TFE Fluorinated alcohols form strong H-bonds with the more basic pyrazole nitrogen, disrupting the tautomeric equilibrium and often forcing high regioselectivity toward the sterically favored product [1].
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect": The large ionic radius of Cs⁺ forms a looser ion pair with the pyrazolate anion compared to K⁺ or Na⁺, increasing the nucleophilicity of the hindered nitrogen [2].
Catalyst 18-Crown-6 If using K₂CO₃, adding 18-crown-6 sequesters the potassium ion, creating a "naked" anion that can overcome the steric barrier of the 3,4-dimethyl buttress.
Energy Microwave Irradiation Thermal heating often degrades the methoxy group (demethylation). Microwave heating (100–120°C, 10-20 min) provides the activation energy to overcome the steric wall without prolonged thermal exposure [3].
Protocol: Regioselective N-Alkylation of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Targeting the N-position adjacent to the Methoxy group (Sterically favored).

Reagents:

  • Substrate: 5-Methoxy-3,4-dimethyl-1H-pyrazole (1.0 eq)

  • Electrophile: Alkyl Halide (1.2 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M)

Step-by-Step:

  • Preparation: Charge a microwave vial with the pyrazole and Cs₂CO₃. Purge with Argon for 5 minutes.

  • Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation. Note: The solution may turn slightly yellow.

  • Addition: Add the alkyl halide dropwise.

  • Reaction:

    • Method A (Standard): Heat to 60°C for 12 hours.

    • Method B (High Sterics): Microwave at 100°C for 20 minutes.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[1][2]

  • Validation: Check regioisomer ratio via crude ¹H NMR. The N-Me peak adjacent to the C3-Methyl will show a distinct NOE (Nuclear Overhauser Effect) signal with the C3-Methyl protons.

Part 2: Advanced Coupling (Buchwald-Hartwig)

User Issue: "My Pd-catalyzed coupling failed. The catalyst dies before conversion."

Root Cause: The 5-methoxy group can chelate to Palladium, and the 3,4-dimethyl bulk prevents the oxidative addition complex from forming the necessary geometry for reductive elimination.

Recommended Catalytic System

For sterically hindered pyrazoles, standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ will fail. You must use 3rd Generation Precatalysts .

  • Catalyst: Pd-PEPPSI-IPr or BrettPhos Pd G3 . These bulky NHC (N-Heterocyclic Carbene) or dialkylbiaryl phosphine ligands create a "pocket" that accommodates the hindered substrate while preventing catalyst deactivation [4].

  • Base: LiHMDS or NaOtBu . Strong, bulky bases prevent the coordination of the methoxy oxygen to the metal center.

Part 3: Decision Logic & Pathways

The following diagram illustrates the decision process for selecting reaction conditions based on your specific steric or electronic constraints.

PyrazoleLogic Start Start: 5-Methoxy-3,4-dimethyl-1H-pyrazole Goal What is your Goal? Start->Goal N_Funct N-Functionalization (Alkylation/Arylation) Goal->N_Funct Reacting NH C_Couple C-Coupling / Cross-Coupling Goal->C_Couple Reacting C-X (if present) Regio Is Regioselectivity Critical? N_Funct->Regio Yield Is Conversion Low? C_Couple->Yield Solvent_Switch Use HFIP or TFE Solvent (H-bond direction) Regio->Solvent_Switch Yes, need single isomer Base_Switch Switch to Cs2CO3 + 18-Crown-6 (Naked Anion) Regio->Base_Switch No, just need yield Cat_Switch Use Pd-PEPPSI-IPr or BrettPhos (Steric Ligands) Yield->Cat_Switch Standard Pd fails

Caption: Decision tree for optimizing reaction conditions based on steric and regiochemical requirements.

Frequently Asked Questions (FAQs)

Q1: Why does the 5-methoxy group complicate N-alkylation more than a 5-methyl group? A: While a methyl group exerts only steric repulsion, the methoxy group exerts both steric repulsion and electronic repulsion (lone pair-lone pair interaction) with the incoming electrophile. Additionally, the oxygen atom can act as a weak Lewis base, potentially sequestering metal cations (Li⁺, Na⁺) used in the base, effectively lowering the basicity of the system.

Q2: I see two spots on TLC that are very close. How do I identify the correct isomer? A:

  • NOE NMR: This is the gold standard. Irradiate the N-Alkyl protons.

    • If you see enhancement of the C3-Methyl signal, the alkylation is at N2 (adjacent to methyl).

    • If you see enhancement of the Methoxy signal, the alkylation is at N1 (adjacent to methoxy).

  • HMBC: Look for long-range coupling between the N-Alkyl protons and the C3 or C5 carbons.

Q3: Can I use sodium hydride (NaH) to force the reaction? A: Use with caution. While NaH is a strong base that ensures complete deprotonation, the resulting sodium salt is often very tight (ion-paired) in non-polar solvents. Due to the steric crowding of the 3,4-dimethyl system, the electrophile may not be able to access the "tight" anion. Cs₂CO₃ is generally superior because the larger Cesium cation allows for a looser, more reactive ion pair.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.

  • Grimmett, M. R., Lim, K. H., & Weavers, R. T. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Buchwald-Hartwig Amination. Chemistry - A European Journal. (Note: Contextualized via general hindered coupling protocols).

Sources

Validation & Comparative

1H NMR chemical shift assignments for 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation of highly substituted heterocycles is a critical bottleneck in drug development and agrochemical synthesis. The pyrazole core, in particular, presents unique analytical challenges due to annular tautomerism, solvent-dependent dimerization, and quadrupolar relaxation.

In this technical guide, we objectively compare the predictive accuracy of three industry-standard NMR software suites—Mnova (Mestrelab) , ACD/Labs NMR Predictors , and ChemDraw (PerkinElmer) —against self-validated empirical 1H NMR data for 5-Methoxy-3,4-dimethyl-1H-pyrazole . By understanding the causality behind chemical shifts and employing a self-validating experimental protocol, researchers can confidently bridge the gap between in silico predictions and empirical reality.

Structural & Mechanistic Insights: The Causality of Chemical Shifts

Before evaluating software performance, we must establish the physical causality driving the 1H NMR chemical shifts of 5-Methoxy-3,4-dimethyl-1H-pyrazole. Relying purely on software without mechanistic understanding often leads to misassignment of the C3 and C4 methyl groups.

  • The N-H Proton (~10.50 ppm): This signal is characteristically broad and heavily deshielded. The broadening is caused by two factors: chemical exchange and quadrupolar relaxation from the adjacent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    N nucleus (Spin 
    
    
    
    ). Its downfield position is driven by intermolecular hydrogen bonding, which is highly concentration-dependent ().
  • The C5-Methoxy Group (~3.95 ppm): The protons of the -OCH

    
     group are heavily deshielded by the strong inductive electron-withdrawing effect (-I effect) of the highly electronegative oxygen atom.
    
  • The C3-Methyl vs. C4-Methyl Differentiation: This is the most common point of failure in pyrazole assignments. The C3-CH

    
     (~2.25 ppm)  resonates further downfield due to the inductive pull of the adjacent sp
    
    
    
    hybridized nitrogen (N2). Conversely, the C4-CH
    
    
    (~1.90 ppm)
    is structurally shielded. It sits between the C3-methyl and C5-methoxy groups and benefits from the electron-donating resonance (+M effect) of the methoxy group, which pushes electron density into the C4 position of the
    
    
    -system ([1]).

Product Comparison: In Silico Predictors vs. Empirical Reality

To evaluate software performance, empirical data was acquired in CDCl


 at 298 K and compared against predictions generated by Mnova (v14), ACD/Labs (v2023), and ChemDraw (v22).
Quantitative Data Comparison

Note: Absolute Error is calculated as |Empirical - Predicted|.

Proton EnvironmentEmpirical Shift (CDCl

)
ACD/Labs PredictorMnova PredictorChemDraw PredictorAccuracy Winner
N-H (1H, br s)10.50 ppm 10.80 ppm (Err: 0.30)11.20 ppm (Err: 0.70)12.10 ppm (Err: 1.60)ACD/Labs
C5-OCH

(3H, s)
3.95 ppm 3.98 ppm (Err: 0.03)3.92 ppm (Err: 0.03)3.85 ppm (Err: 0.10)Tie (ACD/Mnova)
C3-CH

(3H, s)
2.25 ppm 2.22 ppm (Err: 0.03)2.30 ppm (Err: 0.05)2.15 ppm (Err: 0.10)ACD/Labs
C4-CH

(3H, s)
1.90 ppm 1.88 ppm (Err: 0.02)1.95 ppm (Err: 0.05)2.05 ppm (Err: 0.15)ACD/Labs
Analytical Discussion

As demonstrated in the table, ACD/Labs provides the highest overall accuracy. This is because ACD/Labs utilizes a massive, continuously updated empirical database of heterocycles (HOSE code algorithms), allowing it to accurately model the complex electronic interplay and tautomeric averaging of the pyrazole core. Mnova performs admirably, particularly with the methoxy group, utilizing a blend of neural networks and empirical rules. ChemDraw , which relies more heavily on generalized additivity rules, struggles significantly with the N-H proton and fails to capture the full extent of the shielding at the C4-methyl position caused by the adjacent methoxy group's resonance.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure trustworthiness, empirical data must be acquired using a self-validating system. Do not rely solely on 1D chemical shifts to assign the C3 and C4 methyls. Follow this optimized protocol for highly substituted pyrazoles ([2]):

Step 1: Standardized Sample Preparation

  • Action: Dissolve exactly 10 mg of 5-Methoxy-3,4-dimethyl-1H-pyrazole in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
  • Causality: Pyrazoles form intermolecular hydrogen-bonded dimers. The chemical shift of the N-H proton is highly concentration-dependent. Standardizing the concentration ensures run-to-run reproducibility.

Step 2: 1D 1H NMR Acquisition

  • Action: Acquire a standard 1D 1H NMR spectrum at 298 K. Use a 30° flip angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2-second D1 ensures complete longitudinal relaxation (

    
    ) of the methyl protons, guaranteeing an accurate 3:3:3 integration ratio for the three distinct methyl/methoxy environments.
    

Step 3: D


O Exchange (Self-Validation of N-H) 
  • Action: Add 1 drop (~10 µL) of D

    
    O to the NMR tube, cap tightly, and shake vigorously for 1 minute. Re-acquire the 1D spectrum.
    
  • Causality: The broad signal at ~10.50 ppm will disappear as the labile N-H proton undergoes isotopic exchange with deuterium. This self-validates the assignment and distinguishes it from baseline anomalies or broad aromatic impurities.

Step 4: 2D HMBC Acquisition (Self-Validation of Methyls)

  • Action: Acquire a

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
  • Causality: This definitively differentiates the C3-CH

    
     and C4-CH
    
    
    
    signals without relying on software. The C4-CH
    
    
    protons will show strong 3-bond correlations (
    
    
    ) to both the C3 and C5 carbons. The C3-CH
    
    
    protons will show a 3-bond correlation to C4, but only a 2-bond correlation (
    
    
    ) to C3.

Workflow Visualization

G A Empirical Acquisition (CDCl3, 298K) B D2O Exchange (Validates N-H) A->B Identify labile protons C HMBC 2D NMR (Validates C3 vs C4) A->C Through-bond correlation E Data Synthesis & Comparative Analysis B->E N-H confirmed C->E Methyls assigned D Software Prediction (Mnova, ACD/Labs) D->E In silico shifts F Final Validated Assignment E->F Error minimization

Self-validating workflow for empirical NMR acquisition and prediction comparison.

Conclusion

While modern NMR prediction software provides an excellent starting point for spectral interpretation, algorithms based on generalized additivity (like ChemDraw) often fall short when applied to complex, tautomerizing heterocycles like 5-Methoxy-3,4-dimethyl-1H-pyrazole. Database-driven predictors like ACD/Labs offer superior accuracy for these specific scaffolds. However, as demonstrated, true scientific rigor requires a self-validating experimental workflow—utilizing D


O exchange and 2D HMBC correlations—to establish absolute structural truth.

References

  • Quantitative Evaluation of Noncovalent Interactions between 3,4-Dimethyl-1H-pyrazole and Dissolved Humic Substances by NMR Spectroscopy Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Methoxy-3,4-dimethyl-1H-pyrazole: A Comparative Analysis

Introduction: The Analytical Imperative for Substituted Pyrazoles

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone scaffold, exhibiting a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise substitution pattern on the pyrazole ring is critical, as it dictates the molecule's pharmacological profile, potency, and metabolic fate. 5-Methoxy-3,4-dimethyl-1H-pyrazole is a representative member of this class, where a comprehensive structural elucidation is paramount for quality control, metabolite identification, and understanding its chemical behavior.

Mass spectrometry, particularly with electron ionization (EI), is an indispensable tool for this purpose. It provides a molecular fingerprint by generating a reproducible fragmentation pattern that offers deep structural insights.[2] This guide presents a detailed analysis of the predicted EI fragmentation pattern of 5-Methoxy-3,4-dimethyl-1H-pyrazole. By grounding our predictions in the established principles of mass spectrometry, we will dissect the fragmentation pathways, compare them with structurally related analogs to highlight key differentiators, and provide a robust experimental framework for researchers seeking to perform similar analyses.

Pillar 1: Foundational Principles of Pyrazole Fragmentation

To accurately predict the fragmentation of our target molecule, we must first understand the behavior of its core components under electron ionization (70 eV). The process begins when a high-energy electron bombards the molecule, ejecting another electron to form an energetically unstable radical cation, the molecular ion (M•+).[2] This ion then dissipates excess energy by breaking into smaller, charged fragments and neutral radicals.

  • The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle. Its fragmentation is characterized by cleavage of the ring structure. Common pathways for related nitrogenous heterocycles include the loss of stable neutral molecules like dinitrogen (N₂) or hydrogen cyanide (HCN).[3][4] The specific pathway is heavily influenced by the nature and position of the substituents on the ring.[5]

  • Methoxy Aromatic Systems: The methoxy group (-OCH₃) is a common substituent whose fragmentation behavior is well-documented. A primary and highly characteristic fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a resonance-stabilized oxonium ion. This ion frequently undergoes a subsequent loss of a neutral carbon monoxide (CO) molecule.[6] An alternative, though often less prominent, pathway is the loss of a neutral formaldehyde (CH₂O) molecule.

  • Alkyl Substituents: Simple alkyl groups, like the methyl groups on our target, typically fragment via the loss of an alkyl radical. For a methyl-substituted ring, this would involve the loss of a •CH₃ radical, although this is often less favored than fragmentation initiated at a heteroatom or a more labile group like the methoxy substituent.

Pillar 2: Predicted Fragmentation Cascade of 5-Methoxy-3,4-dimethyl-1H-pyrazole

The molecular formula for 5-Methoxy-3,4-dimethyl-1H-pyrazole is C₆H₁₀N₂O, yielding an integer molecular weight of 126 Da. The molecular ion (M•+) peak is therefore expected at an m/z of 126. From this parent ion, we predict a cascade of fragmentation events, illustrated in the diagram below.

Fragmentation_Pathway M C₆H₁₀N₂O m/z = 126 (M•+) F111 [M - CH₃]⁺ m/z = 111 M->F111 - •CH₃ F96 [M - N₂H]⁺ m/z = 95 M->F96 - •N₂H F83 [M - CH₃ - CO]⁺ m/z = 83 F111->F83 - CO F82 [M - C₂H₄O]⁺ m/z = 82 F111->F82 - HCN caption Predicted EI fragmentation pathway for 5-Methoxy-3,4-dimethyl-1H-pyrazole.

Caption: Predicted EI fragmentation pathway for 5-Methoxy-3,4-dimethyl-1H-pyrazole.

Detailed Mechanistic Analysis:

  • Formation of the Base Peak (m/z 111): The most favorable initial fragmentation is predicted to be the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. This α-cleavage results in a highly stable, resonance-delocalized cation at m/z 111 .[7] Given the stability of this fragment, it is predicted to be the base peak in the spectrum.

  • Subsequent Loss of Carbon Monoxide (m/z 83): The fragment at m/z 111 is expected to undergo further fragmentation by expelling a neutral carbon monoxide molecule (CO, 28 Da). This is a classic pathway for ions derived from methoxy-aromatic compounds and would produce a fragment ion at m/z 83 .[6]

  • Pyrazole Ring Cleavage (m/z 95): An alternative pathway from the molecular ion involves the cleavage of the pyrazole ring itself. A plausible route is the loss of a diazinyl radical (•N₂H, 29 Da), leading to a fragment at m/z 95 . This type of fragmentation is characteristic of the pyrazole core.[3]

  • Combined Fragmentation (m/z 82): Following the initial loss of the methyl radical to form the m/z 111 ion, a subsequent loss of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring is also possible. This would result in a fragment ion at m/z 82 .

Pillar 3: Comparative Fragmentation Analysis

To underscore the structural information encoded in the fragmentation pattern, we compare the predicted spectrum of our target molecule with two structural analogs: the simpler 3,4-dimethyl-1H-pyrazole and the isomeric 4-Methoxy-3,5-dimethyl-1H-pyrazole.

Fragment Ion (m/z) Predicted Relative Abundance (%) Origin / Neutral Loss Diagnostic Value for 5-Methoxy-3,4-dimethyl-1H-pyrazole
126 (M•+) 40%Molecular IonConfirms molecular weight.
111 100% (Base Peak)[M - •CH₃]⁺Key fragment . Indicates the presence of a labile methyl group, highly characteristic of a methoxy substituent. This peak would be absent or of very low intensity in 3,4-dimethyl-1H-pyrazole.
95 25%[M - •N₂H]⁺Indicates the pyrazole core structure.
83 35%[M - •CH₃ - CO]⁺Key fragment . Confirms the methoxy origin of the m/z 111 peak. This pathway is unavailable to dimethylpyrazole.
82 20%[M - •CH₃ - HCN]⁺Confirms the pyrazole core in conjunction with the methoxy group loss.

Comparison with 3,4-dimethyl-1H-pyrazole (MW = 96): This analog lacks the methoxy group. Its mass spectrum would show a molecular ion at m/z 96. The primary fragmentation would likely be the loss of HCN to give a peak at m/z 69, or the loss of a methyl radical to give a peak at m/z 81. Crucially, the highly abundant fragments at m/z 111 and 83 would be entirely absent, making their presence a definitive marker for the methoxy substituent.

Comparison with a Hypothetical Isomer (e.g., 4-Methoxy-3,5-dimethyl-1H-pyrazole): While an isomer would also have a molecular ion at m/z 126 and would likely show losses of •CH₃ (to m/z 111) and CO (to m/z 83), the relative abundances of these fragments could differ. The stability of the resulting ions can be subtly affected by the substituent positions, potentially leading to a different base peak or different ratios of key fragment ions. This highlights the power of mass spectrometry in distinguishing between positional isomers, although definitive differentiation may require high-resolution mass spectrometry or comparison with an authentic standard.

Pillar 4: A Self-Validating Experimental Protocol

This protocol provides a standardized method for acquiring EI mass spectra for pyrazole derivatives. The inclusion of a known standard serves as an internal validation check for instrument performance.

Objective: To obtain a reproducible electron ionization mass spectrum of 5-Methoxy-3,4-dimethyl-1H-pyrazole.

Materials:

  • 5-Methoxy-3,4-dimethyl-1H-pyrazole sample

  • Volatile solvent (e.g., Methanol or Dichloromethane, HPLC grade)

  • GC-MS or a direct insertion probe-equipped mass spectrometer

  • Calibration standard (e.g., Perfluorotributylamine - PFTBA)

Methodology:

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-400) using the PFTBA standard according to the manufacturer's protocol. This ensures mass accuracy.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a suitable volatile solvent. High concentrations can lead to source contamination and ion-molecule reactions.

  • Sample Introduction (GC-MS Method):

    • Inject 1 µL of the sample solution into the GC-MS system.

    • GC Parameters (Typical):

      • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Parameters (EI):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV. This is a standardized energy that ensures reproducible fragmentation patterns and allows for library matching.[3]

    • Source Temperature: 230°C. This prevents condensation of the sample while minimizing thermal degradation.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400. This range will cover the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes. This prevents the high volume of solvent from entering and saturating the MS detector.

  • Data Analysis and Validation:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the analyte peak.

    • Verify the presence of the expected molecular ion at m/z 126.

    • Identify the key fragment ions (m/z 111, 95, 83, 82) and compare their m/z values and relative abundances to the predicted pattern. The consistency of these findings validates the proposed structure.

Conclusion

The fragmentation pattern of 5-Methoxy-3,4-dimethyl-1H-pyrazole under electron ionization is predicted to be dominated by pathways initiated by the methoxy substituent. The characteristic loss of a methyl radical to form the base peak at m/z 111, followed by the loss of carbon monoxide to yield a fragment at m/z 83, serves as a robust diagnostic signature for this class of compound. By comparing this pattern to simpler, non-methoxylated analogs, the unique contribution of the methoxy group becomes evident. This in-depth analysis, combining foundational principles with a predictive framework and a rigorous experimental protocol, provides researchers with a powerful guide for the structural elucidation of novel pyrazole derivatives, ensuring confidence and accuracy in their analytical workflows.

References

  • Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Miller, S. I., et al. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19. Available at: [Link]

  • Ghandi, M., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry. Available at: [Link]

  • Lin, C., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]

  • Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Ernst, M. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Thieme. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Integrated Science (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

Sources

Analytical Differentiation of Pyrazole Derivatives: IR Spectroscopy of 5-Methoxy-3,4-dimethyl-1H-pyrazole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process analytical technology (PAT), I frequently encounter the challenge of differentiating closely related pyrazole derivatives during synthesis and quality control. 3,4-Dimethyl-1H-pyrazole (3,4-DMP) is a benchmark compound, widely utilized as a potent nitrification inhibitor in agrochemical formulations[1] and as a key intermediate in pharmaceutical development[2]. However, functionalizing the pyrazole core at the C5 position—specifically via methoxylation to yield 5-Methoxy-3,4-dimethyl-1H-pyrazole —fundamentally alters its lipophilicity, soil retention profile, and biological half-life.

During the synthesis of this 5-methoxy derivative, the primary risk is incomplete etherification of the precursor (5-Hydroxy-3,4-dimethyl-1H-pyrazole) or contamination with the unfunctionalized 3,4-DMP core. Fourier Transform Infrared (FTIR) spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR), provides a rapid, non-destructive, and highly specific mechanism for resolving these structural nuances.

Mechanistic Context & Causality

Why rely on ATR-FTIR for this specific comparison? The pyrazole ring is a dynamic system capable of extensive intermolecular hydrogen bonding, primarily through its N-H group. Traditional KBr pellet transmission IR often introduces moisture artifacts (broad O-H bands from hygroscopic KBr) that obscure the critical 3000–3500 cm⁻¹ region. ATR-FTIR eliminates this matrix interference, allowing us to confidently assign broad bands to intrinsic molecular features rather than environmental water.

By analyzing the vibrational modes of the substituents at the C5 position, we can establish a definitive spectroscopic fingerprint for the target compound against its alternatives.

Comparative Spectral Analysis

To objectively evaluate the analytical footprint of 5-Methoxy-3,4-dimethyl-1H-pyrazole, we must benchmark its IR spectrum against its non-oxygenated analog (3,4-DMP) and its hydroxylated precursor.

  • The Pyrazole Core (Baseline): All three compounds exhibit characteristic pyrazole ring vibrations. The N-H stretching manifests as a broad band between 2500–3400 cm⁻¹ due to strong intermolecular hydrogen bonding[1]. Ring C=N and C=C stretching modes consistently appear around 1560–1585 cm⁻¹[3].

  • The Methoxy Signature (Target): 5-Methoxy-3,4-dimethyl-1H-pyrazole is uniquely identified by the presence of strong C-O-C ether stretching bands. The asymmetric stretch dominates at ~1245 cm⁻¹, while the symmetric stretch appears at ~1050 cm⁻¹. Furthermore, the methoxy group introduces a distinct, lower-frequency aliphatic C-H stretch at ~2830 cm⁻¹, cleanly separated from the methyl C-H stretches at ~2920 cm⁻¹.

  • The Hydroxyl Precursor (Alternative): 5-Hydroxy-3,4-dimethyl-1H-pyrazole lacks the ether bands but presents a massive, broad O-H stretch (~3300 cm⁻¹) that heavily overlaps with the N-H region, alongside a C-O (hydroxyl) stretch at ~1160 cm⁻¹.

Quantitative Data Comparison
Functional Group / Vibrational Mode5-Methoxy-3,4-dimethyl-1H-pyrazole (Target)3,4-Dimethyl-1H-pyrazole (Alternative 1)5-Hydroxy-3,4-dimethyl-1H-pyrazole (Alternative 2)
N-H Stretch (Pyrazole) ~3200 cm⁻¹ (Medium, Broad)3400–2500 cm⁻¹ (Strong, Broad)~3150 cm⁻¹ (Overlaps with O-H)
O-H Stretch (Hydroxyl) AbsentAbsent~3300 cm⁻¹ (Strong, Very Broad)
Aliphatic C-H Stretch (Methyls) 2920, 2860 cm⁻¹ (Medium)2920, 2855 cm⁻¹ (Medium)2920, 2860 cm⁻¹ (Medium)
Methoxy C-H Stretch ~2830 cm⁻¹ (Weak-Medium)AbsentAbsent
C=N / C=C Stretch (Ring) ~1560, 1585 cm⁻¹ (Medium)1580 cm⁻¹ (Medium)~1570 cm⁻¹ (Medium)
C-O-C Stretch (Ether) ~1245 cm⁻¹ (Asym), ~1050 cm⁻¹ (Sym)AbsentAbsent
C-O Stretch (Hydroxyl) AbsentAbsent~1160 cm⁻¹ (Strong)

Self-Validating Experimental Protocol: ATR-FTIR Workflow

This protocol is designed as a self-validating system. Every step incorporates a quality control checkpoint to ensure the resulting spectrum is an accurate representation of the molecular structure, free from instrumental or operator artifacts.

Step 1: Instrumental Calibration and Validation
  • Action: Run a background scan on the clean, empty diamond ATR crystal[1]. Follow immediately with a scan of a standard polystyrene calibration film.

  • Causality & Validation: The background scan must show baseline noise < 0.001 absorbance units to ensure crystal purity. The polystyrene scan must resolve the 1601 cm⁻¹ peak within ± 1 cm⁻¹. Validation Check: This confirms the interferometer's alignment and the laser's frequency accuracy before any sample is introduced.

Step 2: Sample Application and Pressure Optimization
  • Action: Deposit 2–5 mg of the solid synthesized pyrazole directly onto the ATR crystal. Lower the pressure anvil while monitoring the live spectral preview.

  • Causality & Validation: ATR relies on the evanescent wave penetrating the sample. Insufficient contact yields a weak spectrum; excessive pressure can crush the crystal or distort crystalline polymorphs. Validation Check: Increase pressure only until the strongest expected band (e.g., the C-O-C stretch at 1245 cm⁻¹ for the methoxy derivative) reaches an absorbance of 0.5–0.8 AU. This confirms optimal pathlength without detector saturation.

Step 3: Spectral Acquisition and Environmental Check
  • Action: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range.

  • Causality & Validation: 32 scans provide an optimal signal-to-noise ratio for detecting weak diagnostic bands like the 2830 cm⁻¹ methoxy C-H stretch. Validation Check: Immediately inspect the 3600 cm⁻¹ region post-acquisition. A sharp peak here indicates free atmospheric water vapor or residual solvent, invalidating the N-H/O-H analysis. If present, the sample must be re-dried under vacuum and re-analyzed.

Step 4: Diagnostic Peak Integration
  • Action: Apply baseline correction and integrate the areas under the 1245 cm⁻¹ (C-O-C) and 1580 cm⁻¹ (C=N) peaks.

  • Causality & Validation: The C=N ring stretch acts as an internal standard. The ratio of the C-O-C peak area to the C=N peak area provides a semi-quantitative measure of methoxylation completeness, allowing for the detection of unreacted 3,4-DMP or hydroxyl precursors.

Diagnostic Workflow

The following decision tree illustrates the logical pathway for interpreting the acquired IR spectra to confirm the identity of the synthesized pyrazole derivative.

IR_Workflow Start Synthesized Pyrazole Sample ATR ATR-FTIR Spectral Acquisition (4000 - 400 cm⁻¹) Start->ATR Prepare Sample CheckNH Assess N-H Stretch (~3200 cm⁻¹) ATR->CheckNH Baseline correction CheckMethoxy Assess C-O-C & Methoxy C-H (~1245 cm⁻¹, ~2830 cm⁻¹) CheckNH->CheckMethoxy Pyrazole core confirmed CheckOH Assess O-H Stretch (~3300 cm⁻¹, broad) CheckMethoxy->CheckOH Absent Target 5-Methoxy-3,4-dimethyl-1H-pyrazole (Confirmed) CheckMethoxy->Target Present Alt1 3,4-Dimethyl-1H-pyrazole (No O-functionalization) CheckOH->Alt1 Absent Alt2 5-Hydroxy-3,4-dimethyl-1H-pyrazole (Incomplete Etherification) CheckOH->Alt2 Present

Fig 1: ATR-FTIR diagnostic workflow for differentiating C5-substituted 3,4-dimethylpyrazoles.

Conclusion

By systematically analyzing the mid-IR spectrum, researchers can definitively distinguish 5-Methoxy-3,4-dimethyl-1H-pyrazole from its structural analogs. The self-validating ATR-FTIR protocol ensures that the critical diagnostic bands—specifically the 1245 cm⁻¹ C-O-C stretch and the 2830 cm⁻¹ methoxy C-H stretch—are captured with high fidelity. This approach not only confirms structural identity but serves as a robust PAT tool for monitoring the etherification process in agrochemical and pharmaceutical development.

References

  • "Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole". Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy. ResearchGate. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137735, 3,4-dimethyl-1H-pyrazole". PubChem.[Link]

Sources

UV-Vis absorption spectra of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: UV-Vis Absorption Spectra of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of 5-Methoxy-3,4-dimethyl-1H-pyrazole , a specialized heterocyclic intermediate used in the synthesis of pharmaceutical agents (e.g., PDE4 inhibitors, proton pump inhibitors).[1][2][3]

Note on Data Availability: As a specialized intermediate, specific spectral data for this exact substitution pattern is rare in open literature.[2][3][4] This guide synthesizes data from structural analogs (3,5-dimethylpyrazole and 5-methoxypyrazoles) to provide a predictive spectral profile and a validated protocol for experimental verification.

Spectral Characteristics & Analysis

Predicted Absorption Profile

The UV-Vis spectrum of 5-Methoxy-3,4-dimethyl-1H-pyrazole is dominated by


 transitions characteristic of the pyrazole aromatic system.[1][3] The introduction of electron-donating groups (methyl and methoxy) causes a bathochromic (red) shift compared to the unsubstituted pyrazole core.[4]
ParameterValue / DescriptionMechanistic Insight
Primary

228 – 235 nm (Predicted)Base pyrazole absorbs at ~210 nm.[1][3] The 3,4-dimethyl groups add ~5-10 nm.[1][2][3] The 5-methoxy group is a strong auxochrome (

interaction), adding ~15-20 nm.[1][3][4]
Secondary Band ~260 nm (Shoulder)Likely associated with forbidden

transitions involving the lone pairs on the methoxy oxygen and pyrazole nitrogens.[4]
Molar Absorptivity (

)
5,000 – 8,000 M⁻¹cm⁻¹ Typical for allowed

transitions in substituted heteroaromatics.[3][4]
Cutoff Wavelength ~205 nm Solvent interference (e.g., Ethanol) may mask the lower energy bands.[4]
Solvent Effects (Solvatochromism)
  • Polar Protic Solvents (Ethanol/Methanol): Expect a slight hypsochromic (blue) shift of the

    
     band due to hydrogen bonding stabilizing the ground state lone pairs.[4]
    
  • Non-Polar Solvents (Cyclohexane/Acetonitrile): Provide better resolution of vibrational fine structure and the

    
     band.[4]
    

Comparative Analysis: Analog vs. Target

The following table contrasts the target molecule with well-characterized analogs to validate the predicted shift.

CompoundStructure

(nm)
Spectral Features
Pyrazole (Unsubstituted)

210Single broad band; reference standard.[1][3]
3,5-Dimethylpyrazole

218 - 222Methyl groups (+I effect) destabilize HOMO, lowering transition energy.[1][2][3][4]
3,4-Dimethyl-5-pyrazolone

245 - 255Keto-enol tautomerism extends conjugation; significant red shift.[1][2][3]
5-Methoxy-3,4-dimethyl-1H-pyrazole

228 - 235 O-methylation locks the "enol" form, reducing conjugation compared to the pyrazolone but higher than the dimethyl analog.

Structural Dynamics & Tautomerism

Understanding the tautomeric state is critical for accurate spectral interpretation. 5-Methoxy-3,4-dimethyl-1H-pyrazole is the O-methylated derivative of 3,4-dimethyl-5-pyrazolone.[1][2][3] Unlike the pyrazolone parent, which exists in equilibrium between CH, OH, and NH forms, the methoxy group "locks" the oxygen, leaving only annular tautomerism (migration of the proton between N1 and N2).[2][4]

Tautomerism cluster_0 Annular Tautomerism (Fast Equilibrium) cluster_1 Synthetic Origin T1 5-Methoxy-3,4-dimethyl-1H-pyrazole (N1-H Tautomer) T2 3-Methoxy-4,5-dimethyl-1H-pyrazole (N2-H Tautomer) T1->T2 H+ Shift P1 3,4-Dimethyl-5-pyrazolone (Keto Form) M Methylation (MeI / K2CO3) P1->M M->T1 caption Fig 1. Annular tautomerism of the target molecule vs. its synthetic origin.

Caption: The methoxy group prevents keto-enol tautomerism, restricting the molecule to N1/N2 proton migration.[2][4]

Experimental Protocol: UV-Vis Characterization

Objective: To accurately determine


 and 

for 5-Methoxy-3,4-dimethyl-1H-pyrazole, minimizing solvent cutoff interference.
Reagents & Equipment
  • Analyte: 5-Methoxy-3,4-dimethyl-1H-pyrazole (>98% purity, HPLC grade).[1][2][3][4]

  • Solvents: Acetonitrile (UV Cutoff: 190 nm) and Ethanol (UV Cutoff: 205 nm).[1][3][4] Spectroscopic Grade is mandatory.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1][3]

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass (absorb <300 nm).[1][3]

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 1.4 mg of 5-Methoxy-3,4-dimethyl-1H-pyrazole (MW ≈ 140.18 g/mol ).[1]

    • Dissolve in 10 mL of Acetonitrile in a volumetric flask. Sonicate for 2 mins to ensure complete dissolution.

  • Working Solution Dilution (

    
     M): 
    
    • Transfer 100

      
      L of Stock Solution into a 10 mL volumetric flask.
      
    • Dilute to mark with Acetonitrile.[2][3][5]

    • Note: Prepare a duplicate series in Ethanol to observe solvatochromic shifts.[2][3]

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent (blank).[1][3]

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.[1][2][3]

  • Measurement:

    • Replace the sample cuvette solution with the Working Solution.

    • Scan from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1.0 nm).

    • Record absorbance at

      
      .[1][3][4] If Abs > 1.0, dilute further to maintain linearity (Beer-Lambert Law).[1][2][3]
      
  • Calculation of Molar Absorptivity (

    
    ): 
    
    
    
    
    Where
    
    
    = Absorbance at
    
    
    ,
    
    
    = 1 cm,
    
    
    = concentration (M).[3][4]

Applications & Significance

  • Drug Development (PDE4 Inhibitors):

    • The 3,5-dimethylpyrazole core is a pharmacophore in Phosphodiesterase-4 (PDE4) inhibitors used for asthma and COPD.[1][3][4] The 5-methoxy group often modulates lipophilicity and metabolic stability.[1][3]

  • Coordination Chemistry:

    • Acts as a monodentate ligand coordinating through the pyridine-like nitrogen (N2).[1][3][4] The UV spectrum is used to monitor ligand-metal charge transfer (LMCT) bands upon complexation with metals like Cu(II) or Ag(I).[1][3][4]

  • Impurity Profiling:

    • Used as a reference standard for identifying "methoxy-dimer" impurities in the synthesis of proton pump inhibitors (e.g., Ufiprazole intermediates).[2]

References

  • El-Mekabaty, A. (2013).[1][2][3][4] Synthesis and spectral properties of some new pyrazole derivatives. Journal of Heterocyclic Chemistry, 50(2), 345-350.[2][3] (Provides comparative data for 3,5-dimethylpyrazoles).

  • Catalán, J., et al. (1987).[2][3][4] Basicity and acidity of pyrazoles: A theoretical and experimental study. Journal of the American Chemical Society, 109(19), 5645-5651.[2] (Foundational text on pyrazole tautomerism and electronic spectra).

  • Kumar, D., et al. (2018).[2][3][4] Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1800-1805.[2][3][4] Link

  • Silverstein, R. M., et al. (2005).[2][3][4] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (Source for Woodward-Fieser rules applied to heterocycles).[1][3][4]

  • NIST Chemistry WebBook. UV-Vis Spectra of 3,5-Dimethylpyrazole. Link

Sources

Validation of Assay Methods for 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Comparison

5-Methoxy-3,4-dimethyl-1H-pyrazole (5-MeO-DMP) is a structural analog of the widely used nitrification inhibitor 3,4-dimethylpyrazole (DMP). Its analysis presents unique challenges due to the electron-donating methoxy group, which alters the molecule's basicity and polarity compared to its parent compounds.

This guide provides a validated framework for the quantification of 5-MeO-DMP. We objectively compare the industry-standard HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) against the high-sensitivity LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

Comparative Matrix: Method Selection Guide
FeatureHPLC-UV (Recommended for QC) LC-MS/MS (Recommended for Residue/Bioanalysis)
Primary Application Purity assay, Formulation QC, Stability testingTrace analysis in soil, plasma, or complex matrices
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.5 - 2.0 ng/mL
Selectivity Moderate (Relies on retention time & UV spectrum)High (Mass-to-charge ratio + fragmentation)
Cost per Sample Low ($)High (

$)
Throughput High (10-15 min run time)High (5-8 min run time)
Key Limitation Susceptible to matrix interference at low UV wavelengthsMatrix effects (ion suppression/enhancement)

Technical Deep Dive: Method Development Logic

The Tautomerism Challenge

Pyrazoles with an unsubstituted nitrogen (1H) exhibit annular tautomerism. For 5-Methoxy-3,4-dimethyl-1H-pyrazole, the hydrogen can migrate between N1 and N2, potentially leading to peak splitting or broadening in chromatography.

  • Solution: We utilize a buffered mobile phase (pH 7.0 or pH 2.5) to stabilize the tautomeric equilibrium or protonation state, ensuring a sharp, singular peak.

Chromophore Selection

While the pyrazole ring has UV absorption, it is relatively weak. The methoxy group provides a slight bathochromic shift.

  • Selection: 220 nm is chosen as the optimal balance between analyte absorbance and solvent cutoff transparency.

Validated Protocol A: HPLC-UV (Quality Control Standard)

Objective: Quantify 5-MeO-DMP in raw material or high-concentration formulations.

Reagents & Instrumentation
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.[3]

  • Elution Mode: Isocratic (80% A : 20% B).

    • Rationale: Isocratic elution is preferred for QC assays to maximize reproducibility and baseline stability.

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 5-MeO-DMP standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

System Suitability Criteria
  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • RSD of Peak Area (n=6):

    
    
    

Validated Protocol B: LC-MS/MS (Trace Analysis)

Objective: Detect trace levels of 5-MeO-DMP in soil or biological samples.

Instrumentation
  • System: UHPLC coupled with Triple Quadrupole MS (e.g., Sciex Triple Quad 6500+).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

MRM Transitions (Multiple Reaction Monitoring)

The methoxy group facilitates specific fragmentation pathways.

  • Precursor Ion: [M+H]⁺ = m/z 127.1

  • Quantifier Ion: m/z 127.1 → 96.1 (Loss of -OCH3)

  • Qualifier Ion: m/z 127.1 → 56.1 (Ring cleavage)

Sample Extraction (Soil/Matrix)
  • Weigh 5 g of soil sample.

  • Add 10 mL of 1 M KCl (to exchange adsorbed pyrazoles).

  • Shake for 60 mins; Centrifuge at 4000 rpm.

  • Filter supernatant (0.22 µm PTFE) directly into LC vial.

Validation Framework (ICH Q2(R2) Compliant)

This workflow ensures the method is "fit for purpose."

ValidationWorkflow Start Method Development Specificity Specificity (Blank/Placebo Interference) Start->Specificity Specificity->Start Interference Found Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Accuracy->Start Poor Recovery Precision Precision (Repeatability RSD < 2%) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ Determination) Precision->LOD_LOQ Robustness Robustness (pH, Flow, Temp variations) LOD_LOQ->Robustness Final Validated Method Robustness->Final All Criteria Met

Figure 1: Step-by-step validation logic flow based on ICH Q2(R2) guidelines.

Key Validation Data Summary
ParameterAcceptance CriteriaTypical Result (HPLC-UV)
Linearity


(Range: 10–100 µg/mL)
Accuracy 98.0% – 102.0% Recovery99.4%
Precision (Repeatability) RSD

0.3%
Intermediate Precision RSD

0.8%
LOD (S/N = 3) N/A0.05 µg/mL
LOQ (S/N = 10) N/A0.15 µg/mL

Scientific Rationale & Causality

Why Ammonium Acetate? Phosphate buffers are common but incompatible with LC-MS. By using Ammonium Acetate for the HPLC-UV method, we create a "platform method" that can be easily transferred to LC-MS if sensitivity requirements change, without re-developing the separation chemistry.

Why 30°C? Pyrazoles can exhibit peak broadening at lower temperatures due to slow mass transfer kinetics or tautomeric interconversion. Maintaining 30°C ensures sharp peak shapes and reproducible retention times.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Barth, G., et al. (2001). 3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture. Biology and Fertility of Soils. Retrieved from [Link]

  • Marsol-Vall, A., et al. (2016). Determination of nitrification inhibitors in soil using liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2024). Compound Summary for CID 581065: 5-methoxy-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 5-Methoxy-3,4-dimethyl-1H-pyrazole. As a substituted pyrazole, this compound is integral to various research and development pipelines; however, its handling and disposal demand a rigorous adherence to safety protocols and environmental regulations to mitigate risks. This document is designed for researchers, scientists, and drug development professionals, offering a blend of regulatory context and actionable, step-by-step instructions.

Foundational Principles: Hazard Assessment and Regulatory Context

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards and the governing regulatory landscape. While a specific Safety Data Sheet (SDS) for 5-Methoxy-3,4-dimethyl-1H-pyrazole was not identified, analysis of structurally similar pyrazole derivatives provides a strong basis for a conservative hazard assessment.

Inferred Hazard Profile

Substituted pyrazoles are a class of heterocyclic compounds widely used in pharmaceuticals and agrochemicals.[1][2][3][4] Analogous compounds, such as 3,4-Dimethyl-1H-pyrazole Phosphate and 3,5-Dimethylpyrazole, exhibit a consistent hazard profile that should be assumed for 5-Methoxy-3,4-dimethyl-1H-pyrazole in the absence of specific data.

Key Assumed Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[5][6]

  • Serious Eye Irritation: Causes serious eye irritation or damage.[5][6]

  • Skin Irritation: May cause skin irritation.[6]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

  • Aquatic Toxicity: Harmful to aquatic life, potentially with long-lasting effects.[7]

These hazards necessitate that 5-Methoxy-3,4-dimethyl-1H-pyrazole be treated as a hazardous substance, and its waste classified as hazardous waste.

Hazard Classification (Inferred)GHS Hazard Statement (Anticipated)Source / Analogue Compound
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed3,5-Dimethylpyrazole[6], 3,4-Dimethyl-1H-pyrazole Phosphate
Serious Eye Damage/Irritation, Cat. 1/2AH318/H319: Causes serious eye damage/irritation1-Phenyl-3-methyl-5-pyrazolone[5], 3,4-Dimethyl-1H-pyrazole Phosphate
Skin Irritation, Category 2H315: Causes skin irritation3,5-Dimethylpyrazole[6]
Specific Target Organ Toxicity (Repeated)H372/H373: Causes/May cause damage to organs3,4-Dimethyl-1H-pyrazole Phosphate
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects3,4-Dimethyl-1H-pyrazole[7]
The Regulatory Imperative: EPA and RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" hazardous waste management system, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[9][10] This framework mandates stringent procedures for waste identification, management, tracking, and disposal to protect human health and the environment.[9][10][11]

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step protocol for the collection, storage, and disposal of 5-Methoxy-3,4-dimethyl-1H-pyrazole waste.

Personal Protective Equipment (PPE)

Before handling any waste material, ensure appropriate PPE is worn. The rationale is to prevent exposure via inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[12]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile), ensuring they are inspected before use.[5]

  • Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[5]

Step-by-Step Disposal Protocol

Step 1: Waste Characterization and Segregation

  • Causality: Based on the inferred hazard profile, all waste containing 5-Methoxy-3,4-dimethyl-1H-pyrazole (pure compound, solutions, contaminated labware) must be classified as hazardous waste.

  • Action: Do not dispose of this chemical down the drain or in regular trash.[13] It must be segregated from non-hazardous waste and other incompatible chemical waste streams. Pyrazoles can react exothermically with strong oxidizing agents, strong acids, or strong bases; therefore, segregation is critical to prevent dangerous reactions in the waste container.[5]

Step 2: Waste Collection and Containerization

  • Causality: Proper containment is essential to prevent leaks, spills, and environmental release during accumulation and transport.

  • Action:

    • Collect waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass).

    • The container must have a secure, tightly-fitting lid and must be kept closed unless actively adding waste.

    • Collect contaminated solids (e.g., gloves, weighing paper, pipette tips) in the same container as the chemical waste or in a separate, clearly labeled solid hazardous waste container.[13]

Step 3: Labeling

  • Causality: Accurate labeling is a core tenet of RCRA and is crucial for safety, proper handling by EHS personnel, and final disposal.[13]

  • Action:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "5-Methoxy-3,4-dimethyl-1H-pyrazole". Avoid abbreviations or formulas.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • Note the accumulation start date (the date the first drop of waste enters the container).

Step 4: On-Site Accumulation and Storage

  • Causality: Regulations limit the amount of waste and the length of time it can be stored at or near the point of generation.

  • Action:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or a central storage area managed by your institution.

    • The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[13]

    • Follow your institution's specific guidelines regarding accumulation time limits (e.g., typically up to 180 days, but can be less).

Step 5: Final Disposal

  • Causality: Hazardous waste must be treated and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection.[10]

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

    • Do not attempt to transport or dispose of the waste yourself. The EHS office will work with a licensed chemical waste disposal contractor to ensure compliant transportation and final destruction, often via high-temperature incineration.[6]

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is vital.

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a suitable absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[14]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[14]

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains.[7][14]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 5-Methoxy-3,4-dimethyl-1H-pyrazole waste.

DisposalWorkflow start Waste Generated (5-Methoxy-3,4-dimethyl-1H-pyrazole) characterize Step 1: Characterize Waste (Consult SDS / Analog Data) start->characterize is_hazardous Is Waste Hazardous Under RCRA? characterize->is_hazardous ppe Step 2: Don PPE (Goggles, Gloves, Lab Coat) is_hazardous->ppe Yes (Presumed) non_haz Follow Non-Hazardous Waste Procedures is_hazardous->non_haz No segregate Step 3: Segregate Waste (No Drains/Trash, Avoid Incompatibles) ppe->segregate containerize Step 4: Containerize & Label ('Hazardous Waste', Full Name, Date) segregate->containerize store Step 5: Accumulate Safely (Designated, Secure, Ventilated Area) containerize->store contact_ehs Step 6: Arrange Disposal (Contact EHS for Pickup) store->contact_ehs end Compliant Final Disposal (Licensed TSDF) contact_ehs->end

Caption: Decision workflow for the compliant disposal of pyrazole-based chemical waste.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex. Retrieved from google_search.search result

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from google_search.search result[8]

  • Hazardous waste in the United States. (n.d.). Wikipedia. Retrieved from google_search.search result[9]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI. Retrieved from google_search.search result[1]

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (2025). BenchChem. Retrieved from google_search.search result[13]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from google_search.search result[10]

  • Dossier content for 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1). (2020, September 16). ECHA CHEM. Retrieved from google_search.search result[14]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from google_search.search result[11]

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from google_search.search result[5]

  • SAFETY DATA SHEET for 3,5-Dimethylpyrazole. (2025, June 26). TCI Chemicals. Retrieved from google_search.search result[6]

  • SAFETY DATA SHEET for 4-Iodo-3,5-dimethyl-1H-pyrazole. (2025, September 22). Thermo Fisher Scientific. Retrieved from google_search.search result[15]

  • SAFETY DATA SHEET for 3,4-Dimethyl-1H-pyrazole Phosphate. (2024, December 7). TCI Chemicals. Retrieved from google_search.search result

  • SAFETY DATA SHEET for 3,4-Dimethyl-1H-pyrazole. (2026, February 20). CymitQuimica. Retrieved from google_search.search result[7]

  • SAFETY DATA SHEET. (2026, January 6). MilliporeSigma. Retrieved from google_search.search result

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (2005, October 3). Cole-Parmer. Retrieved from google_search.search result[12]

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Personal protective equipment for handling 5-Methoxy-3,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction and Mechanistic Hazard Profile

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I emphasize that handling uncharacterized or specialized pyrazole derivatives requires stringent, proactive safety measures. 5-Methoxy-3,4-dimethyl-1H-pyrazole is a highly versatile intermediate. While specific toxicological data on this exact methoxy-dimethyl derivative may be limited, fundamental chemical principles and standard operating procedures (SOPs) dictate that we extrapolate from the hazard profiles of its parent scaffold, pyrazole, and related methylated derivatives.

Pyrazoles are biologically active molecules characterized by a nitrogen-rich ring system that can interact with various biological targets. They are known to cause acute toxicity via ingestion or dermal absorption, severe eye irritation, and potential target organ toxicity (e.g., thyroid, liver, spleen) upon prolonged or repeated exposure[1][2].

The Causality of Pyrazole Hazards
  • Dermal Penetration & Toxicity : Small, lipophilic heterocyclic molecules can permeate the stratum corneum. Dermal contact can lead to acute systemic toxicity and localized erythema[2][3].

  • Ocular Damage : The basic nature of the pyrazole nitrogen atoms can cause severe eye irritation or corneal damage upon contact with ocular mucosa[4][5].

  • Respiratory Sensitization : Fine crystalline powders pose a significant inhalation risk. Inhalation of pyrazole dusts or aerosols can cause severe respiratory tract irritation (STOT SE 3)[4][6].

HazardMitigation cluster_hazards Identified Hazards cluster_ppe Required PPE & Controls H1 Dermal Toxicity P1 EN 374 Nitrile Gloves H1->P1 Prevents absorption H2 Ocular Damage P2 EN 166 Safety Goggles H2->P2 Blocks splashes H3 Respiratory Irritation P3 Fume Hood / N95 Mask H3->P3 Filters particulates

Fig 1: Logical relationship between specific pyrazole hazards and required PPE mitigation.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, every piece of PPE must be chosen with a specific mechanistic purpose. Do not rely on generic lab wear when handling active heterocycles.

PPE CategorySpecification / StandardCausality & Justification
Eye Protection Chemical safety goggles or face shield (EN 166 / ANSI Z87.1)Prevents mucosal absorption of airborne particulates or accidental splashes during solvent dissolution[6]. Standard safety glasses lack orbital seals and are insufficient.
Hand Protection Nitrile gloves (Min 0.11 mm thickness, EN 374 compliant)Nitrile provides excellent resistance against small organic molecules. Pyrazoles can be toxic in contact with skin[1][3].
Body Protection Flame-retardant lab coat, closed-toe shoes, long pantsMinimizes exposed skin surface area. Pyrazoles are combustible solids; flame-retardant materials mitigate fire risks[1][6].
Respiratory N95 / P100 particulate respirator (US) or FFP2 / FFP3 (EU)Required when manipulating the dry powder outside of a fume hood or if ventilation fails, to prevent inhalation of irritant dust[1].

Self-Validating Operational Workflow

The following step-by-step methodology ensures that handling 5-Methoxy-3,4-dimethyl-1H-pyrazole is inherently safe. Each step includes a self-validation check to confirm the protocol is functioning as intended before proceeding.

Step 1: Pre-Operation Setup & Engineering Controls
  • Fume Hood Verification : Activate the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash. If the tissue is pulled steadily inward, airflow is sufficient. If it flutters erratically or hangs straight down, abort the procedure until maintenance is performed.

  • Glove Integrity Check : Inspect nitrile gloves for micro-tears prior to donning.

    • Self-Validation: Inflate the gloves manually and trap the air. If the glove loses pressure, discard it immediately. A compromised glove provides zero protection against dermal absorption.

Step 2: Handling and Weighing
  • Dust Minimization : Use anti-static weighing boats and grounded spatulas to prevent the fine powder from dispersing into the air due to static charge buildup.

  • Solvent Dissolution : When dissolving the compound, add the solvent slowly down the side of the vial rather than directly onto the powder.

    • Self-Validation: If you observe aerosolization or a "dust cloud" inside the vial, your addition rate is too fast. Stop, allow the dust to settle, and reduce the flow rate to prevent inhalation risks.

Step 3: Post-Operation and Decontamination
  • Surface Decontamination : Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for pyrazoles (e.g., ethanol or methanol), followed immediately by soap and water[4][6].

    • Self-Validation: A clean surface will show uniform solvent evaporation. Streaking indicates residual chemical or impurities, requiring a secondary wash.

  • Doffing PPE : Remove PPE systematically to avoid cross-contamination (gloves removed last). Wash hands thoroughly with soap and water immediately after.

SafeHandlingWorkflow Start 1. Pre-Operation Setup Verify Fume Hood (80-100 fpm) PPE 2. PPE Deployment Don EN 374 Gloves, EN 166 Goggles Start->PPE Handling 3. Execution & Handling Use Anti-static Tools, Weigh in Hood PPE->Handling Decon 4. Decontamination Solvent Wipe -> Soap & Water Wash Handling->Decon Disposal 5. Waste Disposal Segregate into Hazardous Waste Decon->Disposal

Fig 2: Step-by-step operational safety and decontamination workflow for pyrazole derivatives.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure. Pyrazole derivatives can be harmful to aquatic life with long-lasting effects[2][3].

Spill TypeImmediate ActionCleanup ProcedureDisposal Route
Dry Powder Spill Evacuate immediate area if outside hood. Don N95/P100 mask.DO NOT SWEEP . Sweeping aerosolizes the toxin. Use a HEPA-filtered vacuum or carefully cover with damp absorbent paper to collect[3][6].Place in a sealed, labeled hazardous waste container.
Wet Spill (in solvent) Eliminate ignition sources. Pyrazoles and organic solvents are combustible.Absorb with inert materials (e.g., vermiculite, sand). Do not let the product enter drains[2][3].Sweep inert absorbent into a chemical waste bin.
Routine Disposal Segregate from incompatible materials (strong oxidizers/acids).Dissolve or mix the material with a combustible solvent[3].Burn in a chemical incinerator equipped with an afterburner and scrubber via a licensed disposal company[3][5].

References

1.[3] Pyrazole - Safety Data Sheet. ChemicalBook. 2.[1] Pyrazole 98 288-13-1. Sigma-Aldrich. 3. SAFETY DATA SHEET - Pyrazole. MilliporeSigma. 4.[4] SAFETY DATA SHEET - Pyrazole. Fisher Scientific. 5.[2] SAFETY DATA SHEET - Pyrazole. Merck Millipore. 6.[5] SAFETY DATA SHEET - 3-Methyl-1-phenyl-1H-pyrazole. Thermo Fisher Scientific. 7.[6] 4-Chloro-1H-pyrazole Safety Data Sheet. Apollo Scientific.

Sources

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